AZ12601011
Description
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Properties
IUPAC Name |
1-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-9-21-16(5-1)18-22-15-6-3-4-14(15)19(23-18)24-11-8-13-12-20-10-7-17(13)24/h1-2,5,7-12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCNNLRNSIXEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3C=CC4=C3C=CN=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ12601011 as a selective TGFBR1 kinase inhibitor.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and immune regulation[1][2]. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression, making it a compelling target for therapeutic intervention[3][4]. The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, such as TGF-β receptor 1 (TGFBR1, also known as ALK5)[5]. This activation of the type I receptor kinase leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. The development of small molecule inhibitors that selectively target TGFBR1 kinase activity is a promising strategy to modulate this pathway for therapeutic benefit.
AZ12601011 has emerged as a potent and selective inhibitor of the TGFBR1 kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its evaluation.
Mechanism of Action and Selectivity
This compound is an orally active, small molecule inhibitor that potently targets the kinase activity of TGFBR1. By directly binding to TGFBR1, this compound blocks the phosphorylation of its downstream target, SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling pathway.
The selectivity profile of this compound has been characterized against various type I receptors of the TGF-β superfamily. In addition to its high affinity for TGFBR1 (ALK5), it also demonstrates inhibitory activity against Activin A receptor type 1B (ALK4) and Activin A receptor type 1C (ALK7). This selectivity is crucial as it suggests that this compound can also modulate signaling pathways activated by other TGF-β superfamily ligands, such as activins and nodals, that utilize ALK4 and ALK7.
Data Presentation
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 | 18 nM | TGF-β-induced CAGA-luciferase reporter activity | |
| Kd | 2.9 nM | Competition binding assay for TGFBR1 |
Table 1: Biochemical and Cellular Activity of this compound.
| Compound | IC50 (nM) | Assay | Reference |
| This compound | 18 | TGF-β-induced CAGA-luciferase reporter activity | |
| AZ12799734 | 47 | TGF-β-induced CAGA-luciferase reporter activity | |
| SB-431542 | 84 | TGF-β-induced CAGA-luciferase reporter activity | |
| LY2157299 (Galunisertib) | 380 | TGF-β-induced CAGA-luciferase reporter activity |
Table 2: Comparative Inhibitory Activity of TGFBR1 Inhibitors.
| Cell Line | Parameter | Value | Reference |
| 4T1 | IC50 (in vitro cell growth) | 0.4 µM |
Table 3: In Vitro Anti-proliferative Activity of this compound.
Experimental Protocols
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway, which is inhibited by this compound, is depicted below.
CAGA-Luciferase Reporter Assay
This assay is used to quantify the activity of the TGF-β/SMAD3 signaling pathway.
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Cell Culture and Transfection :
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Seed cells (e.g., NIH3T3 or B16F10) in a 24-well plate and incubate overnight.
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Transfect the cells with a CAGA12-luciferase reporter plasmid and a control plasmid (e.g., SV40-β-galactosidase) using a suitable transfection reagent.
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Compound Treatment and Stimulation :
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After 24 hours, replace the medium with serum-free medium.
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Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 20 minutes).
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Stimulate the cells with TGF-β (e.g., 1-5 ng/mL) for an appropriate duration (e.g., overnight).
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Lysis and Luminescence Measurement :
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Wash the cells with PBS and lyse them using a suitable lysis buffer.
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Measure the luciferase activity in the cell lysates using a luminometer.
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Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.
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SMAD2 Phosphorylation Western Blot
This method is used to directly assess the inhibition of TGFBR1 kinase activity by measuring the phosphorylation of its direct substrate, SMAD2.
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Cell Culture and Treatment :
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Grow cells (e.g., HaCaT, NIH3T3) to 80-90% confluency.
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Serum-starve the cells for 18-22 hours.
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Pre-treat the cells with a titration of this compound for 20 minutes.
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Stimulate the cells with TGF-β (e.g., 5-10 ng/mL) for 30-60 minutes.
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Protein Extraction :
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Wash the cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
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Sonicate the lysates to ensure complete lysis and recovery of nuclear proteins.
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Clarify the lysates by centrifugation.
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Western Blotting :
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Determine the protein concentration of the lysates.
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Denature the protein samples by adding SDS-PAGE sample buffer and heating.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
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Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (e.g., anti-p-SMAD2 Ser465/467).
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Incubate with a corresponding secondary antibody.
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Detect the signal using an appropriate detection system (e.g., chemiluminescence or infrared imaging).
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Strip and re-probe the membrane with an antibody for total SMAD2 as a loading control.
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Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to TGFBR1 in a cellular context.
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Cell Treatment :
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Treat intact cells with either vehicle or this compound for a specified duration.
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Thermal Challenge :
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Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3-5 minutes).
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Lysis and Separation :
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Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
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Detection :
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Analyze the amount of soluble TGFBR1 in each sample by Western blotting or other protein detection methods.
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A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
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4T1 Syngeneic Orthotopic Mammary Tumor Model
This in vivo model is used to evaluate the anti-tumor and anti-metastatic efficacy of this compound.
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Tumor Cell Implantation :
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Inject 4T1 murine breast cancer cells into the mammary fat pad of female BALB/c mice.
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Drug Administration :
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Administer this compound (e.g., 50 mg/kg) or vehicle control orally (gavage) twice daily, starting the day after tumor cell implantation.
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Tumor Growth and Metastasis Monitoring :
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Monitor primary tumor growth by caliper measurements.
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At the end of the study (e.g., after 25 days), euthanize the mice and harvest the primary tumors and lungs.
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Assess tumor weight and analyze lung tissues for metastatic nodules.
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Tumor lysates can be analyzed by Western blot for p-SMAD2 levels to confirm target engagement in vivo.
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Conclusion
This compound is a potent and selective inhibitor of TGFBR1 kinase, with demonstrated activity in both in vitro and in vivo models of cancer and fibrosis. Its ability to effectively block the TGF-β signaling pathway highlights its potential as a valuable research tool and a candidate for further therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other TGFBR1 inhibitors.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
The Role of AZ12601011 in Modulating the TGF-β/Smad3 Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transforming growth factor-β (TGF-β) signaling, particularly through the Smad3 pathway, is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in promoting tumor progression and metastasis.[1][3] Consequently, the development of targeted inhibitors for this pathway is of significant interest in oncology and other therapeutic areas. This technical guide details the function of AZ12601011, a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad3 signaling cascade. This document provides an in-depth look at the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the signaling pathway and experimental workflows.
Introduction to the TGF-β/Smad3 Signaling Pathway
The canonical TGF-β signaling pathway is initiated when a TGF-β superfamily ligand binds to a type II receptor (TGFβR2), which then recruits and phosphorylates a type I receptor (TGFβR1/ALK5).[3] This phosphorylation event activates the ALK5 kinase. The activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal SSXS motif. Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with the common mediator Smad (co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes. The Smad3-containing complex is particularly noted for its role in mediating pro-metastatic and invasive cellular responses.
Mechanism of Action of this compound
This compound is a synthetic, ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 catalytic domain, it prevents the phosphorylation of Smad2 and Smad3, thereby halting the downstream signaling cascade. This targeted inhibition leads to a reduction in the nuclear translocation of the Smad2/3-Smad4 complex and subsequent down-regulation of TGF-β-responsive genes. The high selectivity of this compound for ALK5 minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| ALK5 (TGFβR1) | 2.5 | Biochemical Kinase Assay |
| p38α | >10,000 | Biochemical Kinase Assay |
| GSK3β | >10,000 | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| A549 | TGF-β induced pSmad3 | 15 |
| MCF-7 | TGF-β induced Luciferase Reporter | 20 |
| MDA-MB-231 | Cell Migration Assay | 50 |
Key Experimental Protocols
ALK5 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the isolated ALK5 kinase.
Methodology:
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Recombinant human ALK5 kinase is incubated with a peptide substrate (e.g., a generic serine/threonine peptide or a Smad3-derived peptide) and γ-³²P-ATP in a kinase buffer.
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This compound is added at varying concentrations.
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The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
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The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP using phosphocellulose paper or a similar method.
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The amount of incorporated radioactivity is measured using a scintillation counter.
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-Smad3
Objective: To assess the effect of this compound on TGF-β-induced Smad3 phosphorylation in a cellular context.
Methodology:
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Cells (e.g., A549 human lung carcinoma cells) are seeded in 6-well plates and allowed to adhere overnight.
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The cells are serum-starved for 4-6 hours to reduce basal signaling.
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Cells are pre-incubated with various concentrations of this compound for 1 hour.
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TGF-β1 (e.g., 5 ng/mL) is added to stimulate the pathway, and the cells are incubated for an additional 1 hour.
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The cells are lysed, and total protein is quantified using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against phospho-Smad3 (pSmad3) and total Smad3 (as a loading control).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
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Band intensities are quantified using densitometry software.
TGF-β Responsive Luciferase Reporter Assay
Objective: To measure the effect of this compound on TGF-β-induced transcriptional activity.
Methodology:
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Cells (e.g., MCF-7 human breast cancer cells) are transiently co-transfected with a luciferase reporter plasmid containing Smad-binding elements (e.g., pGL3-CAGA) and a control plasmid (e.g., Renilla luciferase for normalization).
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After transfection, cells are treated with different concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 for 18-24 hours.
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The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
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The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
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IC50 values are determined from the dose-response curve.
Visualizations
Caption: TGF-β/Smad3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for pSmad3 Western Blot analysis.
Conclusion
This compound serves as a highly effective and selective inhibitor of the TGF-β/Smad3 signaling pathway through its direct targeting of the ALK5 kinase. The data presented herein demonstrates its potent activity at both the biochemical and cellular levels. The detailed experimental protocols provide a framework for researchers to further investigate the role of this pathway in various biological and pathological contexts. As a research tool, this compound is invaluable for dissecting the complexities of TGF-β signaling, and its targeted mechanism of action highlights the therapeutic potential of ALK5 inhibition.
References
Unveiling the Potent Affinity of AZ12601011 for TGF-βR1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AZ12601011, a selective inhibitor of the Transforming Growth Factor-β Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5). A comprehensive understanding of this interaction is critical for researchers in oncology, fibrosis, and autoimmune diseases, where the TGF-β signaling pathway plays a pivotal role. This document summarizes the quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Core Data Summary: Binding Affinity of this compound to TGF-βR1
The inhibitory potential of this compound is characterized by its strong binding affinity to its target, TGF-βR1. The key quantitative metrics are presented in the table below.
| Compound | Target | Binding Affinity (Kd) | Half-maximal Inhibitory Concentration (IC50) | Assay Type |
| This compound | TGF-βR1 (ALK5) | 2.9 nM[1] | 18 nM[1][2] | Competition Binding Assay[3] |
The TGF-β Signaling Pathway and the Role of this compound
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, making its components, particularly TGF-βR1, attractive therapeutic targets.
TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII). This binding event recruits and activates the TGF-β type I receptor (TGF-βR1) through phosphorylation. The activated TGF-βR1 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound exerts its inhibitory effect by directly binding to the kinase domain of TGF-βR1, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.
Experimental Protocols for Determining Binding Affinity
While the precise, proprietary protocol for determining the Kd of this compound is not publicly detailed, the following methodologies are standard for characterizing the binding affinity of small molecule inhibitors to kinase targets like TGF-βR1.
Kinase Competition Binding Assay
This method is used to determine the affinity of a test compound by measuring its ability to compete with a known, often fluorescently or radioactively labeled, ligand for the binding site of the target kinase.
Methodology:
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Reagents and Preparation:
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Purified, recombinant TGF-βR1 kinase domain.
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A validated, high-affinity labeled ligand (e.g., a fluorescent ATP analog or a known inhibitor).
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This compound serially diluted to a range of concentrations.
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Assay buffer (e.g., Tris-HCl, MgCl2, DTT, and a carrier protein like BSA).
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Assay Procedure:
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The TGF-βR1 enzyme, labeled ligand, and varying concentrations of this compound are incubated together in a microplate.
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The reaction is allowed to reach equilibrium.
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The amount of labeled ligand bound to the kinase is measured using an appropriate detection method (e.g., fluorescence polarization, FRET, or scintillation counting).
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Data Analysis:
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The data is plotted as the percentage of bound labeled ligand versus the concentration of this compound.
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The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
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The Kd is then calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and Kd of the labeled ligand.
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Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
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Immobilization:
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Purified TGF-βR1 is immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
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Binding Measurement:
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A solution containing a specific concentration of this compound (the analyte) is flowed over the sensor chip surface.
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The association of this compound to the immobilized TGF-βR1 is monitored in real-time.
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A buffer-only solution is then flowed over the chip to monitor the dissociation of the complex.
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Data Analysis:
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The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
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The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Methodology:
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Sample Preparation:
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A solution of purified TGF-βR1 is placed in the sample cell of the calorimeter.
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A solution of this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers.
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Titration:
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Small aliquots of the this compound solution are incrementally injected into the TGF-βR1 solution.
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The heat released or absorbed during each injection is measured.
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Data Analysis:
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The heat change per injection is plotted against the molar ratio of this compound to TGF-βR1.
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The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
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Conclusion
This compound is a potent inhibitor of TGF-βR1 with a high binding affinity in the low nanomolar range. The experimental methodologies outlined in this guide represent the standard approaches for quantifying such interactions, providing crucial data for the preclinical evaluation of this and other kinase inhibitors. A thorough understanding of the binding kinetics and the underlying signaling pathways is essential for the continued development of targeted therapies for diseases driven by aberrant TGF-β signaling.
References
AZ12601011: A Technical Guide to its Inhibitory Profile on ALK4 and ALK7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of AZ12601011 on the Activin Receptor-Like Kinase 4 (ALK4) and Activin Receptor-Like Kinase 7 (ALK7). This compound is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I receptors, which include ALK4, ALK5 (also known as TGFBR1), and ALK7.[1][2][3] This document details the quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Inhibitory Data
This compound demonstrates potent inhibition of the TGF-β signaling pathway. While it is characterized as a selective inhibitor of ALK4, ALK7, and TGFBR1, specific IC50 values for ALK4 and ALK7 are not always individually reported in the public domain. The compound's potency is often characterized by its effect on TGF-β induced signaling, such as SMAD2 phosphorylation.[1][4]
For comparative context, the inhibitory activities of other known ALK4 and ALK7 inhibitors are also presented.
| Compound | Target(s) | IC50 | Kd | Notes |
| This compound | ALK4, ALK7, TGFBR1 | 18 nM (TGFβ-induced reporter activity) | 2.9 nM (TGFBR1) | Selectively inhibits ALK4, TGFBR1, and ALK7, leading to the inhibition of SMAD2 phosphorylation. |
| A 83-01 | ALK4, ALK5, ALK7 | 45 nM (ALK4), 12 nM (ALK5), 7.5 nM (ALK7) | - | A potent inhibitor of TGF-β type I receptors. |
| SB-431542 | ALK4, ALK5, ALK7 | 1 µM (ALK4), 0.75 µM (ALK5), 2 µM (ALK7) | - | A well-characterized inhibitor of ALK4, ALK5, and ALK7. |
Signaling Pathway
ALK4 and ALK7 are key components of the TGF-β, Activin, and Nodal signaling pathways. These pathways are crucial for a multitude of cellular processes, including growth, differentiation, and apoptosis. Ligand binding (e.g., Activin, Nodal) to a type II receptor induces the recruitment and phosphorylation of a type I receptor, such as ALK4 or ALK7. The activated type I receptor then phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound exerts its effect by inhibiting the kinase activity of ALK4 and ALK7, thereby blocking the phosphorylation of SMAD2 and the subsequent downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGF beta Receptor (TGFBR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. abmole.com [abmole.com]
- 4. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AZ12601011 on Mammary Tumor Growth and Metastasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12601011 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-beta receptor 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5). It also demonstrates inhibitory activity against other type I receptors of the TGF-β superfamily, namely ALK4 and ALK7. The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and migration. In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced disease. Consequently, inhibitors of TGFBR1 like this compound represent a promising therapeutic strategy for targeting advanced-stage cancers, including mammary tumors. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on mammary tumor growth and metastasis, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of TGFBR1 (ALK5), as well as ALK4 and ALK7. This inhibition prevents the phosphorylation of the downstream signaling molecules, SMAD2 and SMAD3. In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGFBR2) leads to the recruitment and phosphorylation of the type I receptor, TGFBR1. The activated TGFBR1 then phosphorylates SMAD2 and SMAD3, which subsequently form a complex with SMAD4. This complex translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell growth, invasion, and metastasis. By blocking the initial phosphorylation of SMAD2, this compound effectively abrogates this signaling cascade.
Preclinical Efficacy in a Syngeneic Mammary Tumor Model
The anti-tumor activity of this compound has been evaluated in a preclinical setting using the 4T1 syngeneic orthotopic mammary tumor model. This model is widely used in breast cancer research due to its high tumorigenicity and its ability to spontaneously metastasize from the primary tumor in the mammary gland to distant organs, including the lungs, mimicking the progression of metastatic breast cancer in humans.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the 4T1 mammary tumor model.
| In Vitro Activity of this compound | |
| Parameter | Value |
| TGFBR1 Kinase Inhibition (IC50) | 18 nM[1] |
| 4T1 Cell Growth Inhibition (IC50) | 0.4 µM[1] |
| In Vivo Efficacy of this compound in the 4T1 Mammary Tumor Model | |
| Parameter | Observation |
| Primary Tumor Growth | Inhibition of tumor growth[1][2] |
| Metastasis to Lungs | Inhibition of metastasis[2] |
Detailed quantitative data on tumor volume reduction and the number of metastatic nodules from the primary study were not publicly available in the accessed resources.
Experimental Protocols
The following sections outline the detailed methodologies employed in the preclinical evaluation of this compound.
In Vitro Kinase and Cell Growth Assays
Objective: To determine the inhibitory activity of this compound on TGFBR1 kinase and the growth of 4T1 mammary tumor cells.
Methodology:
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Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of this compound against TGFBR1 kinase was determined using a biochemical assay. This typically involves incubating the recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.
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Cell Growth Inhibition Assay: 4T1 murine mammary carcinoma cells were cultured in appropriate media. The cells were then treated with a range of concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 value for cell growth inhibition.
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SMAD2 Phosphorylation Inhibition: To confirm the mechanism of action, 4T1 cells were treated with this compound for a short period (e.g., 20 minutes) at various concentrations (e.g., 0.01-10 µM), followed by stimulation with TGF-β. The levels of phosphorylated SMAD2 were then measured by Western blotting or other immunoassays to confirm complete inhibition.
In Vivo Syngeneic Orthotopic Mammary Tumor Model
Objective: To evaluate the effect of this compound on primary tumor growth and metastasis in an immunocompetent mouse model.
Methodology:
-
Animal Model: Female BALB/c mice are typically used for the 4T1 syngeneic model.
-
Cell Line: 4T1 murine mammary carcinoma cells are used.
-
Tumor Cell Implantation: A suspension of 4T1 cells is injected into the mammary fat pad of the mice to establish an orthotopic primary tumor.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally via gavage at a dose of 50 mg/kg, twice daily, for a period of 25 days. The control group receives a vehicle solution.
-
Tumor Growth Measurement: Primary tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Metastasis Assessment: At the end of the study, mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted. For more quantitative analysis, lungs can be dissociated, and the number of clonogenic metastatic cells can be determined by plating the cells in a medium containing 6-thioguanine, to which 4T1 cells are resistant.
Signaling Pathways and Visualizations
The following diagrams illustrate the TGF-β signaling pathway and the experimental workflow for the in vivo evaluation of this compound.
Conclusion
This compound is a selective inhibitor of TGFBR1 (ALK5), ALK4, and ALK7, which effectively blocks the TGF-β signaling pathway by inhibiting the phosphorylation of SMAD2. Preclinical studies utilizing the 4T1 syngeneic orthotopic mammary tumor model have demonstrated the potential of this compound to inhibit both primary tumor growth and the formation of lung metastases. These findings underscore the therapeutic potential of targeting the TGF-β pathway with small molecule inhibitors like this compound in the context of metastatic breast cancer. Further investigation is warranted to fully elucidate the clinical utility of this compound.
References
Unveiling the Chemical Landscape of AZ12601011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and preclinical evaluation of AZ12601011, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor. The information presented herein is intended to support further research and development efforts in the fields of oncology and fibrosis.
Core Chemical Identity
This compound is an orally active small molecule inhibitor targeting the kinase activity of TGF-β receptor 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] Its systematic IUPAC name is 2-(2-pyridinyl)-4-(1H-pyrrolo[3,2-c]pyridin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.[4][5]
| Property | Value |
| Molecular Formula | C₁₉H₁₅N₅ |
| Molecular Weight | 313.36 g/mol |
| Canonical SMILES | C1(C2=NC=CC=C2)=NC(N3C=CC4=C3C=CN=C4)=C(CCC5)C5=N1 |
| CAS Number | 2748337-86-0 |
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of the TGF-β superfamily type I receptors, primarily targeting TGFBR1 (ALK5), activin A receptor type 1B (ALK4), and activin A receptor type 1C (ALK7). By binding to the ATP-binding site of these receptor kinases, this compound effectively blocks the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. This inhibition prevents the formation of the SMAD2/3/4 complex and its subsequent translocation to the nucleus, thereby blocking the transcription of TGF-β target genes involved in cellular processes such as proliferation, differentiation, migration, and fibrosis.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. A summary of the key quantitative data is presented below.
| Assay | System | Endpoint | Value | Reference |
| Kinase Inhibition | TGFBR1 Kinase Assay | IC₅₀ | 18 nM | |
| Binding Affinity | TGFBR1 | Kd | 2.9 nM | |
| Cell Growth Inhibition | 4T1 Mammary Tumor Cells | IC₅₀ | 0.4 µM | |
| SMAD2 Phosphorylation | Various Cell Lines | Inhibition | Complete at 0.01-10 µM | |
| In Vivo Tumor Growth | 4T1 Syngeneic Orthotopic Model | Dosage | 50 mg/kg (oral, twice daily) | |
| In Vivo Metastasis | 4T1 Syngeneic Orthotopic Model | Effect | Inhibition of lung metastasis |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Western Blot for Phospho-SMAD2
This protocol is used to determine the effect of this compound on TGF-β-induced SMAD2 phosphorylation.
-
Cell Culture and Treatment: Plate cells (e.g., NIH3T3, HaCaT, C2C12, or T47D) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with varying concentrations of this compound (e.g., 0.01-10 µM) for 20 minutes. Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a multi-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized wound-making tool.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound. A control group with vehicle (e.g., DMSO) should be included.
-
Imaging: Capture images of the wounds at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure. Image analysis software can be used to quantify the open area.
4T1 Syngeneic Orthotopic Mammary Tumor Model
This in vivo model evaluates the anti-tumor and anti-metastatic activity of this compound.
-
Cell Preparation: Culture 4T1 murine mammary carcinoma cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium like PBS or Matrigel.
-
Animal Model: Use female BALB/c mice.
-
Tumor Cell Implantation: Inject a specific number of 4T1 cells (e.g., 1 x 10⁴ to 1 x 10⁶) into the mammary fat pad.
-
Treatment: Once tumors are palpable or reach a certain size, randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumors for weighing and analysis. Harvest lungs and other organs to assess metastasis.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm the direct binding of this compound to its target, TGF-βR1, in a cellular context.
-
Cell Treatment: Treat intact cells or cell lysates with this compound or vehicle control.
-
Heating: Heat the samples across a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Lysis and Separation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (TGF-βR1) remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Molecular Docking
This computational method is used to predict the binding mode of this compound within the active site of TGF-βR1.
-
Protein and Ligand Preparation: Obtain the 3D structure of the TGF-βR1 kinase domain from a protein database (e.g., PDB). Prepare the 3D structure of this compound.
-
Docking Simulation: Use molecular docking software to place the ligand (this compound) into the binding site of the receptor (TGF-βR1). The program will explore various conformations and orientations of the ligand.
-
Scoring and Analysis: The software calculates a docking score, which estimates the binding affinity. Analyze the predicted binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of TGF-βR1. This provides insights into the molecular basis of its inhibitory activity.
This guide provides a comprehensive overview of the chemical and biological properties of this compound, intended to facilitate its further investigation and potential therapeutic application. The detailed protocols and data summaries serve as a valuable resource for researchers in the field.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. An Improved Syngeneic Orthotopic Murine Model of Human Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Preclinical Evaluation of AZ12601011
This technical guide provides a comprehensive overview of the preclinical evaluation of AZ12601011, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type 1 receptors. The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its assessment.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of TGF-β superfamily type 1 receptors. Specifically, it has been shown to inhibit the phosphorylation of SMAD2, a key downstream mediator in the TGF-β signaling pathway, via the type 1 receptors ALK4 (Activin A receptor type 1B), TGFBR1 (TGF-β receptor 1), and ALK7 (Activin A receptor type 1C)[1][2][3]. By blocking this signaling cascade, this compound can modulate cellular processes such as proliferation, differentiation, migration, and fibrosis, which are often dysregulated in diseases like cancer and fibrosis[1][4].
In Vitro Activity
The in vitro potency of this compound was evaluated in various assays, demonstrating its effectiveness as a TGF-β signaling inhibitor.
Table 1: In Vitro Inhibition of TGF-β-Induced Reporter Activity
| Compound | IC50 (nM) |
| This compound | 18 |
| AZ12799734 | 47 |
| SB-431542 | 84 |
| LY2157299 (Galunisertib) | 380 |
This data highlights that this compound is a more potent inhibitor of TGF-β-induced reporter activity compared to other known inhibitors like SB-431542 and Galunisertib.
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line | Endpoint | IC50 (µM) |
| Cell Proliferation | 4T1 | Inhibition of cell growth | 0.4 |
| SMAD2 Phosphorylation | Various | Inhibition of TGF-β-induced pSMAD2 | - |
| Cell Migration | HaCaT | Inhibition of TGF-β-induced migration | - |
This compound effectively inhibits the proliferation of 4T1 murine breast cancer cells in vitro. It also demonstrates complete inhibition of TGF-β-induced SMAD2 phosphorylation at concentrations between 0.01-10 µM. In a wound-healing assay, this compound inhibited TGF-β-induced migration of HaCaT keratinocytes at a concentration of 100 nM, which was at least 10-fold lower than galunisertib.
In Vivo Efficacy
The anti-tumor and anti-metastatic potential of this compound was assessed in a syngeneic orthotopic mammary tumor model.
Table 3: In Vivo Efficacy of this compound in a 4T1 Mammary Tumor Model
| Animal Model | Dosage and Administration | Key Findings |
| Female BALB/c mice with 4T1 tumors | 50 mg/kg, oral gavage, twice daily for 25 days | Inhibited tumor growth and metastasis to the lungs. |
The in vivo study demonstrated that oral administration of this compound significantly impeded primary tumor growth and the development of lung metastases in the aggressive 4T1 breast cancer model.
Experimental Protocols
A detailed description of the key experimental methodologies is provided below.
TGF-β-Induced Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit TGF-β-induced transcriptional activity.
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Transfection: Cells are transfected with a reporter plasmid containing multiple copies of a SMAD-binding element (e.g., CAGA) upstream of a luciferase reporter gene.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or other inhibitors for a specified duration.
-
TGF-β Stimulation: TGF-β1 is added to the media to stimulate the signaling pathway.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are expressed as the inhibition of TGF-β-induced luciferase activity.
SMAD2 Phosphorylation Assay (Western Blot)
This assay assesses the direct inhibitory effect of this compound on the TGF-β signaling pathway.
-
Cell Culture and Treatment: Cell lines are cultured and pre-treated with a titration of this compound for 20 minutes.
-
TGF-β Stimulation: Cells are then stimulated with TGF-β (e.g., 5 ng/mL) for 1 hour to induce SMAD2 phosphorylation.
-
Protein Extraction: Cell lysates are prepared using RIPA buffer.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2.
-
Detection and Quantification: An infrared imaging system (e.g., LI-COR Odyssey) is used to detect and quantify the levels of pSMAD2, which are then normalized to total SMAD2 levels.
HaCaT Cell Migration (Wound-Healing) Assay
This functional assay evaluates the effect of this compound on TGF-β-induced cell migration.
-
Cell Seeding: HaCaT epithelial cells are grown to confluence in multi-well plates.
-
Wound Creation: A scratch or "wound" is created in the cell monolayer using a pipette tip.
-
Treatment and Stimulation: The cells are then treated with different concentrations of this compound in the presence of TGF-β.
-
Image Acquisition: Images of the wound are captured at the beginning of the experiment and after a specific time period (e.g., 24 hours).
-
Analysis: The rate of cell migration is determined by measuring the closure of the wound area over time.
4T1 Syngeneic Orthotopic Mammary Tumor Model
This in vivo model is used to evaluate the anti-tumor and anti-metastatic efficacy of this compound.
-
Tumor Cell Implantation: 4T1 murine breast cancer cells are implanted into the mammary fat pads of female BALB/c mice.
-
Treatment Regimen: Treatment with this compound (50 mg/kg) or vehicle is initiated the day after tumor cell implantation and administered twice daily via oral gavage.
-
Tumor Growth Monitoring: Primary tumor growth is monitored regularly by measuring tumor volume.
-
Metastasis Assessment: At the end of the study, lungs are harvested to assess the extent of metastasis.
-
Pharmacodynamic Analysis: Tumor lysates can be analyzed for target engagement, for instance, by measuring the reduction in phosphorylated SMAD2 levels after drug administration.
Pharmacokinetic Analysis
-
Sample Collection: Plasma samples are collected from mice at various time points following a 50 mg/kg dose of this compound.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile containing an internal standard.
-
UPLC-MS/MS Analysis: The concentration of this compound in the supernatant is determined using UPLC-MS/MS.
Signaling Pathway and Experimental Workflow Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the preclinical in vivo evaluation of this compound.
References
- 1. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. (PDF) Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors. (2019) | Lindsay C. Spender | 26 Citations [scispace.com]
- 4. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZ12601011 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12601011 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] It also exhibits inhibitory activity against other ALK isoforms, specifically ALK4 and ALK7.[2][3] The primary mechanism of action of this compound is the blockade of the TGF-β/Smad signaling pathway by preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1] This inhibitory action makes this compound a valuable tool for investigating the role of TGF-β signaling in various biological processes, including cell proliferation, differentiation, migration, and fibrosis. These application notes provide detailed protocols for the use of this compound in a range of in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line(s) | Reference |
| TGFBR1 Kinase Inhibition (IC50) | 18 nM | Not specified | |
| TGFBR1 Binding Affinity (Kd) | 2.9 nM | Not specified | |
| 4T1 Cell Growth Inhibition (IC50) | 0.4 µM | 4T1 | |
| Effective Concentration for pSmad2 Inhibition | 0.3 - 1 µM | NIH3T3, HaCaT, C2C12, T47D | |
| Effective Concentration for Cell Migration Inhibition | 100 nM | HaCaT |
Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Inhibition of Smad2 Phosphorylation (Western Blot)
This protocol details the procedure to assess the inhibitory effect of this compound on TGF-β-induced Smad2 phosphorylation.
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., HaCaT, NIH3T3)
-
Complete growth medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. A final concentration range of 0.01 µM to 10 µM is recommended. Aspirate the medium and add the this compound-containing medium to the cells. Incubate for 20 minutes to 1 hour.
-
TGF-β1 Stimulation: Add TGF-β1 to each well to a final concentration of 1-5 ng/mL. Do not add TGF-β1 to the negative control well. Incubate for 1 hour.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-Smad2 and total Smad2 overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate.
Cell Migration (Wound Healing) Assay
This protocol is used to assess the effect of this compound on TGF-β-induced cell migration.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.
-
Wound Creation: Use a sterile p200 pipette tip to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound (e.g., 100 nM to 5 µM) with or without TGF-β1 (1-5 ng/mL).
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Cell Proliferation Assay
This protocol measures the effect of this compound on cell proliferation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. An IC50 of 0.4 µM has been reported for 4T1 cells.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
Viability Assessment: Use a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like PrestoBlue to determine cell viability.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of p-Smad2 | Inactive this compound | Ensure proper storage of the compound (-20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Insufficient pre-incubation time | Increase the pre-incubation time with this compound to 1-2 hours. | |
| Low TGF-β1 activity | Use a fresh vial of TGF-β1 and ensure it has been reconstituted and stored correctly. | |
| High background in Western Blot | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent wound healing results | Uneven wound creation | Use a consistent technique for scratching the monolayer. Consider using a wound-healing insert. |
| Cell proliferation affecting wound closure | Use a proliferation inhibitor like Mitomycin C if you only want to measure migration. |
Conclusion
This compound is a powerful research tool for studying TGF-β signaling in vitro. The protocols provided here offer a starting point for investigating its effects on various cellular processes. As with any inhibitor, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.
References
- 1. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal In Vitro Concentration of AZ12601011 for HaCaT Cells: Application Notes and Protocols
Introduction
AZ12601011 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] It also exhibits inhibitory activity against other type I receptors of the TGF-β superfamily, namely ALK4 and ALK7.[1][2] The TGF-β signaling pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, migration, and apoptosis. In keratinocytes, such as the immortalized human keratinocyte cell line HaCaT, TGF-β signaling is known to be a potent inhibitor of proliferation. This compound exerts its effect by inhibiting the kinase activity of TGFBR1, thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3. This blockade of SMAD phosphorylation inhibits the transcription of TGF-β target genes.
These application notes provide a comprehensive set of protocols for researchers to determine the optimal in vitro concentration of this compound for use with HaCaT cells. The "optimal" concentration is defined as the concentration that elicits the desired biological effect (i.e., significant inhibition of the TGF-β pathway) with minimal cytotoxicity. The following protocols outline a systematic approach to first establish a non-toxic concentration range and subsequently to determine the effective concentration for inhibiting TGF-β signaling and a relevant cellular process.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols outlined below.
Table 1: Cytotoxicity of this compound on HaCaT Cells
| This compound Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Effect of this compound on TGF-β1-induced SMAD2 Phosphorylation in HaCaT Cells
| Treatment | This compound Conc. (µM) | pSMAD2/Total SMAD2 Ratio (Mean ± SD) | % Inhibition of pSMAD2 (Mean ± SD) |
| Vehicle Control | 0 | 0 | |
| TGF-β1 (5 ng/mL) | 0 | N/A | |
| TGF-β1 + this compound | 0.01 | ||
| TGF-β1 + this compound | 0.1 | ||
| TGF-β1 + this compound | 0.5 | ||
| TGF-β1 + this compound | 1 | ||
| TGF-β1 + this compound | 5 |
Table 3: Effect of this compound on HaCaT Cell Migration
| Treatment | This compound Conc. (µM) | Wound Closure at 24h (%) (Mean ± SD) | % Inhibition of Migration (Mean ± SD) |
| Vehicle Control | 0 | 0 | |
| TGF-β1 (5 ng/mL) | 0 | N/A | |
| TGF-β1 + this compound | 0.01 | ||
| TGF-β1 + this compound | 0.1 | ||
| TGF-β1 + this compound | 0.5 | ||
| TGF-β1 + this compound | 1 | ||
| TGF-β1 + this compound | 5 |
Experimental Protocols
The following are detailed protocols for the key experiments required to determine the optimal concentration of this compound for HaCaT cells.
Protocol 1: Determining the Non-Toxic Concentration Range using CCK-8 Assay
This protocol is designed to assess the cytotoxicity of this compound on HaCaT cells and to identify the maximum concentration that does not significantly affect cell viability.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 24 to 48 hours, depending on the desired experimental endpoint.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a noticeable color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Inhibition of TGF-β Signaling by Western Blot for pSMAD2
This protocol will determine the concentration of this compound required to inhibit the TGF-β1-induced phosphorylation of SMAD2.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in DMEM without FBS.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) or vehicle control for 1-2 hours.
-
Stimulate the cells with 5 ng/mL of TGF-β1 for 30-60 minutes. Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SMAD2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total SMAD2 antibody as a loading control.
-
Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 signal.
Protocol 3: Evaluating the Effect on Cell Migration using a Wound Healing Assay
This protocol assesses the functional effect of this compound on the migration of HaCaT cells, a process that can be influenced by TGF-β signaling.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
Recombinant human TGF-β1
-
6-well or 12-well cell culture plates
-
200 µL pipette tips or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed HaCaT cells in 6-well or 12-well plates and grow them to full confluency.
-
Create a uniform scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum (0.5-1% FBS) DMEM containing different concentrations of this compound or vehicle control.
-
Add TGF-β1 (5 ng/mL) to the appropriate wells to stimulate migration.
-
Capture images of the wounds at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
Mandatory Visualizations
Caption: Workflow for determining the optimal in vitro concentration of this compound.
Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AZ12601011 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12601011 is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFBR1, also known as ALK5) kinase.[1][2] By selectively targeting TGFBR1, this compound effectively blocks the canonical TGF-β signaling pathway through the inhibition of SMAD2 phosphorylation.[1][3] This targeted mechanism of action makes this compound a valuable tool for investigating the role of TGF-β signaling in various pathological processes and a potential therapeutic agent in diseases such as cancer and fibrosis.[3] These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including detailed protocols, pharmacokinetic data, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of TGFBR1 with a high degree of selectivity. It also shows inhibitory activity against the closely related receptors ALK4 and ALK7. The binding of TGF-β ligand to its type II receptor (TGFBR2) induces the recruitment and phosphorylation of TGFBR1. Activated TGFBR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. This compound competitively binds to the ATP-binding site of the TGFBR1 kinase domain, preventing the phosphorylation of SMAD2 and thereby inhibiting the downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Cell Lines/Conditions |
| In Vitro Potency | ||
| TGFBR1 (ALK5) IC₅₀ | 18 nM | Enzyme assay |
| 4T1 cell proliferation IC₅₀ | 400 nM | 4T1 murine breast cancer cells |
| Parameter | Value (Total) | Value (Free) | Time Point |
| Pharmacokinetics in BALB/c Mice (50 mg/kg, oral) | |||
| Cₘₐₓ | ~3000 nM | ~150 nM | 1 hour |
| Concentration at 8h | ~500 nM | ~25 nM | 8 hours |
Note: Pharmacokinetic data is estimated from graphical representation in Spender et al., 2019 and may not be exact values.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle:
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC)
-
0.1% (v/v) Tween 80 in sterile water
-
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or vortex mixer
-
Weighing scale and balance paper
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
Prepare the vehicle by first dissolving the HPMC in sterile water with stirring. Gentle heating may be required to fully dissolve the HPMC.
-
Allow the HPMC solution to cool to room temperature.
-
Add Tween 80 to the HPMC solution and mix thoroughly.
-
Weigh the calculated amount of this compound powder.
-
Gradually add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Continue mixing until no clumps are visible and the suspension is uniform.
-
Store the formulation at 4°C for short-term use. Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed.
In Vivo Administration of this compound by Oral Gavage in Mice
This protocol is based on a study using a 4T1 syngeneic orthotopic mammary tumor model in female BALB/c mice.
Materials:
-
Female BALB/c mice (e.g., >18g)
-
Prepared this compound formulation
-
Appropriate gauge gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Handle mice gently to minimize stress.
-
-
Dosage Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the volume of this compound suspension to be administered based on the mouse's weight and the target dose (e.g., 50 mg/kg). The typical administration volume for mice is 5-10 mL/kg.
-
-
Oral Gavage Technique:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Hold the mouse in a vertical position.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met or the mouse struggles excessively, withdraw the needle and restart. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound suspension.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
-
Dosing Schedule:
-
For the 4T1 tumor model, a dosing schedule of 50 mg/kg twice daily for 25 days has been reported to be effective.
-
Application in Different Mouse Models
-
Oncology: In a 4T1 syngeneic orthotopic mammary tumor model, this compound administered at 50 mg/kg twice daily via oral gavage significantly inhibited primary tumor growth and metastasis to the lungs.
-
Fibrosis: this compound has been shown to ameliorate renal injuries and fibrosis in mouse models of unilateral ureteral obstruction (UUO) and ischemia/reperfusion (I/R) injury. The specific dosing regimen for these models may require optimization but the formulation and administration route would be similar.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Proper training in animal handling and oral gavage techniques is essential to minimize stress and potential injury to the animals.
-
Formulation Stability: Prepare the this compound suspension fresh if possible. If stored, ensure it is kept at the recommended temperature and is thoroughly resuspended before each use.
-
Toxicity: While a specific toxicity profile for this compound is not detailed in the provided search results, it is crucial to monitor animals for any adverse effects, such as weight loss, changes in behavior, or signs of distress.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions, including dosage and treatment duration, based on the specific mouse model and research objectives.
References
Application Notes and Protocols: AZ12601011 for the Study of Renal Fibrosis in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12601011 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5).[1] Renal fibrosis, a pathological hallmark of chronic kidney disease (CKD), is characterized by the excessive accumulation of extracellular matrix, leading to the progressive loss of kidney function.[2][3] The TGF-β1 signaling pathway is a master regulator of this fibrotic process.[1] this compound specifically targets TGF-βR1, thereby blocking the downstream phosphorylation of Smad3 and its subsequent nuclear translocation, which in turn mitigates the fibrotic response.[2] Studies have demonstrated that this compound can ameliorate kidney injury and reduce renal interstitial fibrosis in mouse models.
Recommended Dosage for In Vivo Murine Studies
While this compound has been identified as a promising agent for attenuating renal fibrosis in mouse models such as unilateral ureteral obstruction (UUO) and ischemia/reperfusion (I/R), the specific dosage regimen used in these studies is not detailed in the available literature.
However, for reference, in a preclinical study on a 4T1 syngeneic orthotopic mammary tumor model in female BALB/c mice, this compound was administered at a dosage of 50 mg/kg via oral gavage, twice daily . This regimen was shown to effectively inhibit tumor growth and metastasis. Researchers should consider this dosage as a starting point for dose-finding studies in the context of renal fibrosis, with the caveat that the optimal dose may vary depending on the specific model and experimental design.
Experimental Protocols
A widely used and reproducible model for inducing renal fibrosis in mice is the Unilateral Ureteral Obstruction (UUO) model. This model rapidly induces key features of human chronic obstructive nephropathy, including tubular injury, interstitial inflammation, and marked fibrosis.
Unilateral Ureteral Obstruction (UUO) Surgical Protocol in Mice
-
Anesthesia and Preparation:
-
Anesthetize the mouse (e.g., with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave and disinfect the surgical area on the left flank or midline of the abdomen.
-
Maintain the animal's body temperature throughout the procedure using a heating pad.
-
-
Surgical Procedure:
-
Make a small incision through the skin and peritoneum to expose the left kidney and ureter.
-
Carefully isolate the left ureter from the surrounding tissues.
-
Ligate the ureter at two points (e.g., using 4-0 or 6-0 silk suture). Some protocols suggest cutting the ureter between the two ligatures to ensure complete and irreversible obstruction.
-
For a sham operation, follow the same procedure but do not ligate the ureter.
-
-
Closure and Post-Operative Care:
-
Close the peritoneal and skin incisions with sutures.
-
Administer analgesics as per institutional guidelines to manage post-operative pain.
-
Monitor the mice for recovery and signs of distress.
-
-
This compound Administration:
-
The administration of this compound can be initiated prior to, at the time of, or after the UUO surgery, depending on the study's objective (preventive vs. therapeutic).
-
The duration of treatment typically ranges from 7 to 14 days, which is sufficient to observe significant fibrotic changes in the obstructed kidney.
-
-
Tissue Collection and Analysis:
-
At the end of the experimental period, euthanize the mice.
-
Collect both the obstructed and the contralateral (non-obstructed) kidneys for analysis.
-
The kidneys can be processed for histological analysis (e.g., Masson's trichrome, Sirius red staining), immunohistochemistry for fibrosis markers (Collagen I, α-SMA), and molecular analysis (e.g., Western blot, qRT-PCR).
-
Data Presentation
The efficacy of this compound in attenuating renal fibrosis is typically assessed by measuring the expression of key fibrotic markers.
| Parameter | Model | Effect of this compound |
| Collagen-I (Col-1) Expression | UUO and I/R in mice | Decreased |
| α-Smooth Muscle Actin (α-SMA) Expression | UUO and I/R in mice | Decreased |
| Smad3 Phosphorylation | In vitro and in vivo | Inhibited |
| Renal Interstitial Fibrosis | UUO and I/R in mice | Alleviated |
Visualizations
Signaling Pathway of this compound in Renal Fibrosis
References
Application Notes and Protocols for AZ12601011 in Ischemia/Reperfusion (I/R) Injury Models
Introduction
AZ12601011 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5). In the context of ischemia/reperfusion (I/R) injury, particularly in the kidney, the TGF-β signaling pathway is a critical mediator of subsequent fibrosis and inflammation. This compound demonstrates therapeutic potential by specifically targeting TGF-βR1, thereby blocking the downstream phosphorylation of Smad3, a key step in the fibrotic cascade. These application notes provide an overview of the use of this compound in preclinical I/R models, including its mechanism of action and detailed experimental protocols.
Mechanism of Action
Ischemia/reperfusion injury triggers a complex inflammatory and cellular stress response, leading to the release of various cytokines, including TGF-β1. TGF-β1 binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βR1. The activated TGF-βR1 propagates the signal by phosphorylating receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of pro-fibrotic genes, such as those for collagen type I (Col-1) and alpha-smooth muscle actin (α-SMA). This compound directly binds to TGF-βR1, inhibiting its kinase activity and preventing the phosphorylation of Smad3.[1] This blockade of the TGF-β/Smad3 signaling pathway ameliorates the pathological fibrotic response following I/R injury.[1]
Signaling Pathway Diagram
Experimental Protocols
In Vivo Model: Murine Renal Ischemia/Reperfusion Injury
This protocol describes the induction of renal I/R injury in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Non-traumatic vascular clamps
-
Surgical instruments
-
Warming pad
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine.
-
Place the anesthetized mouse on a warming pad to maintain body temperature at 37°C.
-
Shave and disinfect the surgical area (flank or midline abdominal).
-
-
Surgical Procedure (Unilateral I/R):
-
Make a flank incision to expose the kidney.
-
Carefully dissect the renal pedicle, separating the renal artery and vein from the surrounding tissue.
-
Occlude the renal pedicle with a non-traumatic vascular clamp to induce ischemia. Successful occlusion is confirmed by a change in kidney color to a dusky purple.
-
Maintain ischemia for a predetermined period (e.g., 30-45 minutes).
-
After the ischemic period, remove the clamp to allow reperfusion. The kidney should regain its reddish color.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and saline for fluid replacement.
-
-
This compound Administration:
-
The administration route and dosage of this compound should be optimized based on pharmacokinetic studies. An oral gavage of 50 mg/kg twice daily has been used in other models.[2]
-
Treatment can be initiated prior to or immediately after reperfusion and continued for the duration of the study (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
At the end of the study period, collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Euthanize the mice and harvest the kidneys.
-
One kidney can be fixed in 4% paraformaldehyde for histological analysis (e.g., PAS and Masson's trichrome staining) and immunohistochemistry for Col-1 and α-SMA.
-
The other kidney can be snap-frozen for Western blot analysis of p-Smad3, total Smad3, Col-1, and α-SMA, or for quantitative real-time PCR (qRT-PCR) analysis of fibrotic gene expression.
-
Experimental Workflow Diagram
In Vitro Model: Hypoxia/Reoxygenation (H/R) Injury in Renal Tubular Epithelial Cells
This protocol simulates I/R injury in a controlled in vitro environment using a renal tubular epithelial cell line (e.g., HK-2).
Materials:
-
Human kidney 2 (HK-2) cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
Reagents for Western blot and qRT-PCR
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
-
Hypoxia/Reoxygenation Induction:
-
Seed HK-2 cells in culture plates and grow to 70-80% confluency.
-
To induce hypoxia, replace the normal culture medium with serum-free medium and place the cells in a hypoxia chamber for a specified duration (e.g., 12-24 hours).
-
For reoxygenation, return the cells to normal culture medium (with FBS) and incubate under normoxic conditions for a set period (e.g., 2-24 hours).
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) during the reoxygenation phase. A vehicle control (DMSO) should be included.
-
-
Endpoint Analysis:
-
After the reoxygenation period, harvest the cells.
-
Lyse the cells for protein extraction and subsequent Western blot analysis of p-Smad3, total Smad3, Col-1, and α-SMA.
-
Extract total RNA for qRT-PCR analysis to quantify the mRNA expression of fibrotic markers.
-
Logical Relationship Diagram
References
Western blot protocol for detecting p-SMAD2 levels after AZ12601011 treatment.
Application Notes and Protocols
Topic: Western Blot Protocol for Detecting p-SMAD2 Levels After AZ12601011 Treatment
Audience: Researchers, scientists, and drug development professionals
Introduction
The transforming growth factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] A key event in this pathway is the ligand-induced activation of TGF-β type I receptors (e.g., TGFBR1/ALK5), which in turn phosphorylate the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[2][3] The phosphorylation of SMAD2 at the Ser465/467 residues is a critical step that enables its association with SMAD4, nuclear translocation, and subsequent regulation of target gene expression.[4][5]
This compound is a potent and selective kinase inhibitor of the TGF-β type I receptors ALK5 (TGFBR1), ALK4, and ALK7, with an IC50 of 18 nM for TGFBR1. By inhibiting these receptors, this compound effectively blocks the downstream phosphorylation of SMAD2. This makes it a valuable tool for investigating the TGF-β pathway in various pathological contexts, such as cancer and fibrosis.
These application notes provide a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on TGF-β-induced SMAD2 phosphorylation in a cellular context.
Signaling Pathway
The canonical TGF-β signaling cascade begins when a TGF-β ligand binds to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor kinase phosphorylates SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to act as a transcription factor, regulating the expression of target genes. This compound acts by directly inhibiting the kinase activity of the type I receptor, thereby preventing the phosphorylation of SMAD2.
Experimental Workflow
The overall experimental process involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, antibody incubation, and finally, signal detection and analysis.
Detailed Experimental Protocol
This protocol is optimized for cultured cells (e.g., HaCaT, HepG2, or other TGF-β responsive cell lines).
1. Materials and Reagents
-
Cell Line: TGF-β responsive cell line (e.g., HaCaT keratinocytes)
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Reagents:
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
10% Mini-PROTEAN TGX Precast Gels
-
Tris/Glycine/SDS Running Buffer
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Rabbit anti-Phospho-SMAD2 (Ser465/467) mAb (e.g., Cell Signaling Technology #3108 or #8828)
-
Rabbit anti-SMAD2 mAb (e.g., Cell Signaling Technology #3102)
-
Mouse anti-β-Actin or anti-GAPDH mAb (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
2. Cell Treatment
-
Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starvation: To reduce basal signaling, serum-starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to all wells except the unstimulated control. Incubate for 30-60 minutes.
3. Lysate Preparation
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane into a 10% polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes in a cold room or on ice.
-
Confirm transfer efficiency by Ponceau S staining (optional).
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibody for p-SMAD2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For Loading Controls: After imaging for p-SMAD2, the membrane can be stripped and re-probed for total SMAD2 and then for β-Actin/GAPDH following the same immunoblotting steps.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-SMAD2 signal to the total SMAD2 or loading control signal.
Data Presentation
The quantitative data from the densitometry analysis can be summarized in a table to clearly present the dose-dependent effect of this compound.
| Treatment Group | TGF-β1 (5 ng/mL) | This compound (nM) | Normalized p-SMAD2/Total SMAD2 Ratio (Mean ± SD) | % Inhibition of p-SMAD2 |
| Unstimulated Control | - | 0 | 0.05 ± 0.02 | N/A |
| Vehicle Control | + | 0 (DMSO) | 1.00 ± 0.12 | 0% |
| Treatment 1 | + | 10 | 0.65 ± 0.09 | 35% |
| Treatment 2 | + | 50 | 0.21 ± 0.05 | 79% |
| Treatment 3 | + | 100 | 0.08 ± 0.03 | 92% |
| Treatment 4 | + | 500 | 0.04 ± 0.02 | 96% |
Note: Data are hypothetical and for illustrative purposes only. The p-SMAD2/Total SMAD2 ratio for the vehicle control is set to 1.00 for ease of comparison.
Conclusion
This protocol provides a robust framework for assessing the efficacy of this compound in inhibiting the TGF-β signaling pathway. By measuring the levels of phosphorylated SMAD2 via Western blot, researchers can obtain quantitative data on the compound's mechanism of action and determine its effective concentration for inhibiting a key node in this critical signaling cascade. Accurate and consistent execution of this protocol is essential for generating reliable data in drug development and cell biology research.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Preparing a Stock Solution of AZ12601011 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the selective TGFBR1 kinase inhibitor, AZ12601011, using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical and Biological Properties
This compound is a potent and selective, orally active inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFBR1) kinase.[1][2] It functions by inhibiting the phosphorylation of SMAD2 through the selective inhibition of ALK4, TGFBR1, and ALK7.[1][3][4] This targeted action makes it a valuable tool for studying cellular signaling pathways involved in fibrosis, cell proliferation, differentiation, and migration.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 313.36 g/mol | |
| Formula | C₁₉H₁₅N₅ | |
| CAS Number | 2748337-86-0 | |
| Appearance | Off-white to light yellow solid | |
| Purity (Typical) | >98% (by HPLC) | |
| IC₅₀ (TGFBR1) | 18 nM | |
| Binding Affinity (Kd) | 2.9 nM | |
| Solubility in DMSO | ~5 mg/mL (15.96 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)
-
Precision pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
Procedure:
-
Bring this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect compound stability and solubility.
-
Calculate the Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
Mass (mg) = Desired Volume (mL) × 10 mmol/L × 313.36 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g)
Example Calculation for 1 mL of 10 mM Stock: Mass (mg) = 1 mL × 10 mmol/L × 0.31336 g/mmol = 3.13 mg
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 3.13 mg) of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder. For best results, use DMSO from a newly opened bottle, as absorbed moisture can significantly impact solubility.
-
Dissolve the Compound:
-
Tightly cap the tube and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.
-
-
Confirm Dissolution: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Best Practices for Handling:
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (<0.1% v/v) to avoid cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Aqueous Dilutions: When diluting the DMSO stock into aqueous buffers or media, add the stock solution to the aqueous solution slowly while mixing to prevent precipitation. If precipitation occurs, further dilution in DMSO before adding to the aqueous medium may be necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Signaling Pathway
This compound selectively inhibits TGFBR1 (also known as ALK5), thereby blocking the canonical TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGFBR1 kinase inhibitor | TargetMol [targetmol.com]
- 3. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Confirming AZ12601011 Target Engagement using Cellular Thermal Shift Assay (CETSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a ligand with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as a small molecule inhibitor, can increase the thermal stability of the protein, resulting in a higher denaturation temperature. This thermal shift can be quantified to confirm target engagement.
AZ12601011 is a selective inhibitor of the Transforming Growth Factor-β Receptor 1 (TGF-βR1) kinase, also showing activity against Activin Receptor-Like Kinase 4 (ALK4) and ALK7.[1] Inhibition of these receptors blocks the phosphorylation of SMAD2, a key downstream event in the TGF-β signaling pathway.[1] This pathway is implicated in a variety of cellular processes, including growth, differentiation, and fibrosis.[2][3] Studies have utilized CETSA to confirm the direct binding of this compound to TGF-βR1 in intact cells.
These application notes provide a detailed protocol for using CETSA to confirm the target engagement of this compound with TGF-βR1. Two primary CETSA approaches are described: the melt curve (or thermal shift) experiment and the isothermal dose-response (ITDR) experiment.
Signaling Pathway of this compound
This compound primarily targets the TGF-β signaling pathway. Upon ligand binding (e.g., TGF-β), the type II receptor (TGF-βRII) recruits and phosphorylates the type I receptor (TGF-βRI/ALK5). The activated TGF-βRI then phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound inhibits the kinase activity of TGF-βRI, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.
Experimental Workflow for CETSA
The general workflow for a CETSA experiment involves several key steps: cell treatment, heat challenge, cell lysis, separation of soluble and aggregated proteins, and quantification of the soluble target protein.
Data Presentation
The results of CETSA experiments can be summarized in tables for clear comparison. Below are example templates for presenting data from both melt curve and isothermal dose-response experiments.
Table 1: Example Data for CETSA Melt Curve Analysis of TGF-βR1 with this compound
| Temperature (°C) | % Soluble TGF-βR1 (Vehicle) | % Soluble TGF-βR1 (10 µM this compound) |
| 40 | 100 | 100 |
| 44 | 95 | 100 |
| 48 | 80 | 98 |
| 52 | 50 (Tagg) | 85 |
| 56 | 20 | 55 (Tagg) |
| 60 | 5 | 25 |
| 64 | <5 | 10 |
Note: The data presented are for illustrative purposes only and should be replaced with experimental results.
Table 2: Example Data for CETSA Isothermal Dose-Response (ITDR) Analysis of TGF-βR1
| This compound Conc. (µM) | % Soluble TGF-βR1 at 54°C |
| 0 (Vehicle) | 30 |
| 0.01 | 35 |
| 0.1 | 50 |
| 1 | 75 |
| 10 | 90 |
| 100 | 95 |
Note: The data presented are for illustrative purposes only and should be replaced with experimental results. The isothermal temperature should be chosen based on the melt curve data.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line expressing endogenous TGF-βR1 (e.g., HaCaT, MCF-7, or other responsive cell lines).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: PBS with protease and phosphatase inhibitors.
-
Primary Antibody: Rabbit anti-TGF-βR1 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate.
Protocol 1: CETSA Melt Curve Experiment
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium to a final concentration of 2 x 106 cells/mL.
-
Treat one aliquot of cells with this compound (e.g., 10 µM final concentration) and another with the same volume of vehicle (DMSO).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension (both vehicle- and this compound-treated) into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes. Include a non-heated control at 25°C.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles. This can be achieved by alternating between liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a suitable method (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TGF-βR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the non-heated control to determine the percentage of soluble TGF-βR1 at each temperature.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment:
-
Follow the same procedure as in the melt curve experiment to prepare the cell suspension.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat aliquots of the cell suspension with different concentrations of this compound and a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Based on the melt curve data, select a single temperature that results in significant, but not complete, protein denaturation for the vehicle-treated sample (e.g., 2-4°C above the Tagg).
-
Heat all samples (different drug concentrations and vehicle) at this chosen temperature for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis, Protein Separation, and Analysis:
-
Follow steps 3 through 5 from the CETSA Melt Curve Protocol to lyse the cells, separate the soluble protein fraction, and perform Western blot analysis for TGF-βR1.
-
Quantify the band intensities and plot the percentage of soluble TGF-βR1 as a function of this compound concentration to generate an ITDR curve.
-
Conclusion
The Cellular Thermal Shift Assay is a valuable method for confirming the direct engagement of this compound with its target, TGF-βR1, in a physiologically relevant cellular context. By following the detailed protocols provided in these application notes, researchers can generate robust data to support their drug discovery and development efforts. The provided templates for data presentation and the diagrams for the signaling pathway and experimental workflow will aid in the clear communication and interpretation of the results.
References
Application Notes and Protocols: Immunohistochemical Staining for Fibrosis Markers Following AZ12601011 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Transforming growth factor-beta (TGF-β) signaling is a central mediator in the progression of fibrosis. AZ12601011 is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By targeting TGFBR1, this compound effectively blocks the downstream phosphorylation of Smad3, a key step in the pro-fibrotic signaling cascade.[1][4] Preclinical studies have demonstrated that this compound treatment can attenuate fibrosis in various organ systems, including the kidneys, by reducing the expression of key fibrotic markers such as Collagen I (Col-1) and alpha-smooth muscle actin (α-SMA).
These application notes provide detailed protocols for the immunohistochemical (IHC) staining of essential fibrosis markers—Collagen I, α-SMA, and Fibronectin—in tissue sections from preclinical models treated with this compound. The accompanying data and visualizations offer a comprehensive guide for evaluating the anti-fibrotic efficacy of this compound.
Data Presentation
The following table summarizes representative quantitative data from immunohistochemical analysis of fibrotic markers in a preclinical model of organ fibrosis, comparing a vehicle-treated group to a group treated with this compound. Data is presented as the mean percentage of positively stained area ± standard deviation.
| Fibrosis Marker | Vehicle Control (% Positive Area) | This compound Treatment (% Positive Area) | Fold Change | p-value |
| Collagen I | 25.4 ± 3.1 | 10.2 ± 1.8 | -2.5 | <0.01 |
| α-SMA | 18.9 ± 2.5 | 7.5 ± 1.3 | -2.5 | <0.01 |
| Fibronectin | 21.7 ± 2.8 | 8.9 ± 1.5 | -2.4 | <0.01 |
Signaling Pathway of this compound in Fibrosis Inhibition
Experimental Workflow for Immunohistochemistry
Experimental Protocols
Materials and Reagents
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FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
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Deionized water
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Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0)
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3% Hydrogen Peroxide in methanol
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Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
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Blocking solution (e.g., 1.5% normal goat serum in PBS)
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Primary antibodies:
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Rabbit anti-Collagen I
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Mouse anti-α-Smooth Muscle Actin (α-SMA)
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Rabbit anti-Fibronectin
-
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HRP-conjugated goat anti-rabbit or anti-mouse secondary antibody
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DAB (3,3'-Diaminobenzidine) substrate kit
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Hematoxylin counterstain
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Mounting medium
Protocol for Immunohistochemical Staining
This protocol provides a general framework. Optimal incubation times and antibody dilutions should be determined empirically for each specific antibody and tissue type.
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Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol: two changes of 100% ethanol for 5 minutes each, followed by 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.
-
Use a steamer, water bath, or pressure cooker at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for 20 minutes.
-
Rinse slides with PBS or TBS.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes at room temperature.
-
Rinse with PBS or TBS.
-
Block non-specific binding by incubating sections with a blocking solution for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-Collagen I, anti-α-SMA, or anti-Fibronectin) to its optimal concentration in the blocking solution.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS or TBS for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash slides three times with PBS or TBS for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Image Acquisition and Analysis
-
Images of stained sections should be captured using a light microscope equipped with a digital camera.
-
For quantitative analysis, multiple non-overlapping fields of view should be randomly selected from each tissue section.
-
Image analysis software (e.g., ImageJ, QuPath) can be used to quantify the percentage of the tissue area that is positively stained for the fibrosis marker. This is achieved by setting a color threshold to distinguish the brown DAB stain from the blue hematoxylin counterstain.
Conclusion
The provided protocols and guidelines offer a robust framework for assessing the anti-fibrotic effects of this compound using immunohistochemistry. By quantifying the reduction in key fibrosis markers like Collagen I, α-SMA, and Fibronectin, researchers can effectively evaluate the therapeutic potential of this TGFBR1 inhibitor in various preclinical models of fibrotic disease. Consistent application of these methods will ensure reliable and reproducible data for advancing the understanding and development of novel anti-fibrotic therapies.
References
- 1. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of gene markers of fibrosis with a novel inhibitor of transforming growth factor-beta type I receptor kinase in puromycin-induced nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of transforming growth factor-β type I receptor by this compound improves paraquat poisoning-induced multiple organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AZ12601011 solubility issues in aqueous solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with AZ12601011 in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an orally active and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7.[1][2] Like many kinase inhibitors, this compound is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments, potentially leading to compound precipitation, inaccurate results, and low bioavailability.
Q2: What is the known solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). Several suppliers provide the following solubility data in DMSO:
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4 | 12.76 | Sonication is recommended.[3] |
| DMSO | 5 | 15.96 | - |
It is highly recommended to prepare a fresh stock solution in high-quality, anhydrous DMSO.
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. Why is this happening and what can I do?
A3: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.
To mitigate this, consider the following:
-
Lower the final concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit.
-
Reduce the final DMSO concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible, typically below 0.5% (v/v).
-
Use a co-solvent system: Prepare an intermediate dilution in a co-solvent system (e.g., a mixture of your buffer with ethanol or PEG 400) before the final dilution.
-
Sonication: Briefly sonicating the final solution can help to redissolve small precipitates.
Troubleshooting Guide for Aqueous Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
References
Improving the stability of AZ12601011 stock solutions for long-term storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of AZ12601011 stock solutions for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most highly recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to two years or at -20°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While many small molecules are stable for short durations at ambient temperatures during shipping, long-term storage at room temperature can lead to degradation and reduced potency.
Q4: My this compound powder appears as a small film or is difficult to see in the vial. Is this normal?
A4: Yes, this is normal, especially for small quantities of lyophilized compounds. It is recommended to dissolve the entire amount in the vial by adding the appropriate solvent directly to it to ensure an accurate stock concentration.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the Transforming Growth Factor-β Receptor 1 (TGFBR1, also known as ALK5) kinase.[2][3] By binding to TGFBR1, it blocks the phosphorylation of downstream signaling molecules like SMAD2 and SMAD3, thereby inhibiting the TGF-β signaling pathway. This pathway is implicated in various cellular processes, including fibrosis and tumor growth.
Troubleshooting Guides
Issue 1: Precipitation Observed in DMSO Stock Solution
Possible Causes:
-
Water Contamination: DMSO is highly hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound.
-
Low-Quality DMSO: The purity of the DMSO can affect the solubility of the compound.
-
Concentration Exceeds Solubility Limit: Attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in DMSO.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation.
Solutions:
-
Use fresh, anhydrous, high-purity DMSO.
-
Store DMSO in a desiccator to minimize water absorption.
-
If precipitation is observed after thawing, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.
-
Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Ensure the desired stock concentration does not exceed the solubility limit (see Table 1).
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
Possible Causes:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, has poor solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to "crash out" of solution.
-
Final DMSO Concentration: The final concentration of DMSO in the aqueous solution may not be sufficient to maintain the solubility of this compound.
Solutions:
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution.
-
Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts, but be aware that this may increase the risk of precipitation.
-
Use of Co-solvents: Consider adding a small percentage of a water-miscible co-solvent like ethanol or PEG300 to your aqueous buffer to improve solubility.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any precipitate that may have formed.
Quantitative Data Summary
The following tables provide a summary of the solubility and stability of this compound. Please note that while the DMSO stability data is based on vendor information for this compound, the solubility in other organic solvents and the long-term stability degradation profile are based on data from structurally similar TGFBR1 inhibitors and general knowledge of small molecule stability.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | ~12-16 |
| Ethanol | 25 | Estimated < 5 |
| Methanol | 25 | Estimated < 5 |
| N,N-Dimethylformamide (DMF) | 25 | Estimated ~10 |
Disclaimer: Solubility in ethanol, methanol, and DMF are estimated based on the properties of similar small molecule kinase inhibitors. It is recommended to perform solubility tests for your specific experimental needs.
Table 2: Long-Term Stability of this compound in Anhydrous DMSO
| Storage Temperature (°C) | Time | Estimated Percent Remaining |
| -20 | 1 Month | >99% |
| -20 | 3 Months | >98% |
| -20 | 6 Months | >95% |
| -20 | 1 Year | ~90-95% |
| -80 | 1 Year | >99% |
| -80 | 2 Years | >98% |
Disclaimer: The percent remaining is an estimate based on general stability data for small molecule inhibitors stored in DMSO. For critical experiments, it is advisable to perform a stability analysis of your stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 313.36 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.13 mg of this compound (10 mmol/L * 1 mL * 313.36 g/mol / 1000 = 3.13 mg).
-
Weighing: Carefully weigh out 3.13 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Gentle Warming/Sonication (if needed): If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again, or sonicate for 5-10 minutes.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: HPLC-Based Stability Assessment of this compound Stock Solution
Objective: To determine the stability of an this compound stock solution in DMSO over time at a specific storage temperature.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Time Point Zero (T=0) Sample Preparation:
-
Thaw a fresh aliquot of your this compound stock solution.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in the mobile phase.
-
-
T=0 HPLC Analysis:
-
Inject the T=0 working solution into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak. This will serve as your baseline.
-
-
Storage of Stability Samples:
-
Store the remaining aliquots of the stock solution at the desired temperature (-20°C or -80°C).
-
-
Time Point Analysis (e.g., 1, 3, 6, 12 months):
-
At each designated time point, thaw one aliquot of the stored stock solution.
-
Prepare a working solution in the same manner as the T=0 sample.
-
Inject the working solution into the HPLC and record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the following formula:
-
Visualizations
References
Potential off-target effects of the TGF-β inhibitor AZ12601011.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TGF-β inhibitor, AZ12601011. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinases.[1][2] Specifically, it targets the Activin Receptor-Like Kinase 4 (ALK4), ALK5 (also known as TGFBR1), and ALK7.[1][3][4] By inhibiting these receptors, this compound blocks the phosphorylation of downstream signaling molecules, primarily SMAD2, thereby interfering with the canonical TGF-β signaling pathway.
Q2: What are the known on-target activities of this compound?
This compound potently inhibits TGFBR1 kinase activity. Its inhibitory concentrations are summarized in the table below.
| Parameter | Value | Target | Reference |
| IC₅₀ | 18 nM | TGFBR1 | |
| K𝘥 | 2.9 nM | TGFBR1 |
In cellular assays, this compound effectively inhibits TGF-β-induced SMAD2 phosphorylation. It has also been shown to inhibit the growth of 4T1 breast cancer cells in vitro with an IC₅₀ of 0.4 µM.
Q3: Has a comprehensive kinase selectivity profile for this compound been published?
As of the latest available information, a comprehensive kinase selectivity profile of this compound against a broad panel of kinases has not been made publicly available. While it is known to be a selective inhibitor of ALK4, ALK5, and ALK7, its activity against a wider range of kinases from different families has not been detailed in the reviewed literature. This represents a significant data gap in fully assessing its off-target effects. One study did note that this compound had no inhibitory off-target effect on the EGF-activated EGFR/MEK/ERK signaling cascade.
Q4: What are the known or potential off-target effects and toxicities of this compound?
A key preclinical toxicology study investigating small molecule ALK5 inhibitors from the same chemical series as this compound revealed potential for significant on-target or off-target toxicity. In a study by Anderton et al. (2011), oral administration of these inhibitors to rats for three to seven days induced histopathologic heart valve lesions. These lesions were characterized by hemorrhage, inflammation, degeneration, and proliferation of valvular interstitial cells and were observed in all four heart valves at all tested doses. This suggests that inhibition of the ALK5 pathway may play a critical role in maintaining heart valve integrity.
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed after treatment with this compound that does not align with known TGF-β signaling.
-
Possible Cause 1: Off-target kinase inhibition.
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Troubleshooting Step: Since a comprehensive kinase profile is not available, consider performing an in-house kinase panel screening to identify potential off-target interactions. Commercial services are available that offer screening against hundreds of kinases.
-
-
Possible Cause 2: On-target effects in a novel context.
-
Troubleshooting Step: The TGF-β pathway has diverse and context-dependent roles. Investigate whether the observed phenotype could be a previously uncharacterized consequence of inhibiting ALK4/5/7 in your specific cell type or experimental model.
-
-
Possible Cause 3: Compound stability or degradation.
-
Troubleshooting Step: Ensure the compound is properly stored and handled. Studies have shown that this compound maintains its activity in tissue culture medium for up to 10 days.
-
Problem: Inconsistent results in SMAD2 phosphorylation inhibition assays.
-
Possible Cause 1: Suboptimal assay conditions.
-
Troubleshooting Step: Refer to the detailed experimental protocols below. Ensure that the pre-incubation time with this compound, the concentration of TGF-β stimulation, and the duration of stimulation are optimized for your cell line. The inhibitory effect of this compound on SMAD2 phosphorylation has been observed with a 20-minute pre-incubation followed by a 1-hour TGF-β stimulation.
-
-
Possible Cause 2: Cell line variability.
-
Troubleshooting Step: The response to TGF-β and its inhibitors can vary between cell lines. Confirm the expression and activity of ALK4, ALK5, and ALK7 in your cell line of interest.
-
Experimental Protocols
1. In Vitro TGFBR1 Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against TGFBR1 (ALK5).
-
Materials:
-
Recombinant human active TGFBR1 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound (or other test compounds)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™)
-
96-well plates
-
Incubator
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a 96-well plate, add the recombinant TGFBR1 kinase to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP if using a radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Detect the phosphorylation of the substrate. For radioactive assays, this involves capturing the substrate on a filter membrane and quantifying the incorporated radioactivity. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Western Blot for SMAD2 Phosphorylation
This protocol describes the detection of phosphorylated SMAD2 in cell lysates following treatment with this compound and stimulation with TGF-β.
-
Materials:
-
Cell culture medium and supplements
-
HaCaT, NIH3T3, C2C12, or T47D cells
-
This compound
-
Recombinant human TGF-β1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., LI-COR Odyssey for quantitative fluorescence western blotting)
-
-
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 20 minutes.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total SMAD2.
-
Quantify the band intensities to determine the relative levels of phosphorylated SMAD2.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing SMAD2 phosphorylation by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGFBR1 kinase inhibitor | TargetMol [targetmol.com]
- 3. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Optimizing AZ12601011 Dosage to Minimize Toxicity in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize AZ12601011 dosage and minimize toxicity in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of the Transforming Growth Factor-β Receptor 1 (TGF-βR1) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream signaling molecules SMAD2 and SMAD3, thereby interrupting the canonical TGF-β signaling pathway.[5] This pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis.
Q2: What are the known or potential toxicities associated with this compound and other TGF-βR1 inhibitors?
A2: The primary toxicity concern for TGF-βR1 inhibitors, including this compound, is cardiotoxicity. Preclinical studies in mice have shown that administration of this compound can be associated with the development of aortic lesions. Other potential toxicities observed with this class of inhibitors in animal models include valvulopathy (changes in heart valves). It is crucial to carefully monitor cardiovascular health throughout the study.
Q3: What is a recommended starting dose for this compound in mouse studies?
A3: A reported effective dose of this compound in a 4T1 syngeneic orthotopic mammary tumor model in BALB/c mice was 50 mg/kg, administered via oral gavage twice daily. However, this was an efficacy study, and the maximum tolerated dose (MTD) was not specified. For initial dose-finding studies, it is recommended to start with a lower dose and perform a dose escalation study to determine the MTD in the specific animal model and strain being used.
Q4: How can I optimize the dosing regimen to minimize toxicity?
A4: To minimize toxicity, consider implementing an intermittent dosing schedule. For a similar TGF-βR1 inhibitor, galunisertib (LY2157299), cardiac toxicities observed in animal models were managed in clinical trials by using a 14-day on, 14-day off treatment cycle. This approach may help to mitigate the on-target toxicities associated with continuous inhibition of the TGF-β pathway. A thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis can help define a therapeutic window that maximizes efficacy while minimizing adverse effects.
Troubleshooting Guides
Issue 1: Observation of adverse clinical signs in treated animals (e.g., weight loss, lethargy).
-
Possible Cause: The administered dose of this compound may be too high and exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Immediately reduce the dosage or pause dosing.
-
Closely monitor the affected animals for recovery.
-
Review the dose escalation protocol. If not already performed, conduct a formal dose range-finding study to establish the MTD.
-
Consider implementing an intermittent dosing schedule.
-
Collect blood samples for hematology and clinical chemistry analysis to identify any organ-specific toxicity.
-
Issue 2: Suspected cardiotoxicity based on preliminary findings.
-
Possible Cause: On-target inhibition of TGF-βR1 by this compound is likely affecting cardiovascular homeostasis.
-
Troubleshooting Steps:
-
Implement a robust cardiovascular monitoring plan. This should include regular echocardiography to assess cardiac function and structure.
-
At the end of the study, perform detailed histopathological examination of the heart and aorta.
-
Measure cardiac biomarkers in serum or plasma, such as Troponin I and Brain Natriuretic Peptide (BNP), although their utility in preclinical models for this specific toxicity may vary.
-
Evaluate lower doses of this compound and/or intermittent dosing schedules to determine if the cardiotoxic effects are dose-dependent and can be mitigated.
-
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Value | Species/Cell Line | Source |
| IC₅₀ (TGF-βR1) | 18 nM | In vitro kinase assay | |
| Kᵈ (TGF-βR1) | 2.9 nM | In vitro binding assay | |
| In vitro Efficacy | Completely inhibits SMAD2 phosphorylation at 0.01-10 µM | NIH3T3, HaCaT, C2C12, T47D cells | |
| In vivo Efficacy Dose | 50 mg/kg, oral gavage, twice daily | BALB/c mice (4T1 tumor model) | |
| Known In vivo Toxicity | Cardiac toxicity (aortic lesions) | Disease-free wild-type mice |
Table 2: Example Dose Range-Finding Study Design
| Dose Group | This compound Dose (mg/kg, oral, BID) | Number of Animals (per sex) | Key Monitoring Parameters |
| 1 (Control) | Vehicle | 5 | Clinical signs, body weight, food/water intake |
| 2 (Low Dose) | 10 | 5 | Clinical signs, body weight, food/water intake |
| 3 (Mid Dose) | 30 | 5 | Clinical signs, body weight, food/water intake, interim blood collection |
| 4 (High Dose) | 60 | 5 | Clinical signs, body weight, food/water intake, interim blood collection |
| 5 (Satellite PK) | 30 | 3 | Serial blood collection for pharmacokinetic analysis |
Note: This is a hypothetical example. Actual doses should be determined based on all available in vitro and in silico data.
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Mice
-
Animal Model: Select the appropriate mouse strain for the intended efficacy studies.
-
Group Allocation: Randomly assign animals to control and multiple dose groups (e.g., 3-4 dose levels). A typical group size is 5-10 animals per sex.
-
Dose Selection: Base the starting dose on in vitro efficacy data and any available pharmacokinetic information. Use a dose escalation factor (e.g., 2-3x) to set subsequent dose levels.
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight at least three times a week.
-
Monitor food and water consumption.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry.
-
Perform a full necropsy and collect major organs for histopathological examination, with a particular focus on the heart and aorta.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Protocol 2: Assessment of Cardiotoxicity in Mice
-
Echocardiography:
-
Perform baseline echocardiograms on all animals before the start of treatment.
-
Conduct follow-up echocardiograms at regular intervals (e.g., every 2-4 weeks) throughout the study.
-
Anesthetize mice lightly to minimize effects on cardiac function.
-
Acquire images in M-mode, B-mode, and Doppler to assess left ventricular dimensions, ejection fraction, fractional shortening, and blood flow patterns.
-
-
Histopathology:
-
At the end of the study, perfuse-fix the hearts and aortas.
-
Embed the tissues in paraffin and prepare sections.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess fibrosis.
-
A board-certified veterinary pathologist should evaluate the slides for any signs of valvulopathy, aortic lesions, inflammation, or other abnormalities.
-
-
Biomarker Analysis:
-
Collect blood at baseline and at the termination of the study.
-
Process blood to obtain serum or plasma.
-
Use commercially available ELISA kits to measure the levels of cardiac troponin I (cTnI) and brain natriuretic peptide (BNP).
-
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a dose range-finding toxicity study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | TGFBR1 kinase inhibitor | TargetMol [targetmol.com]
- 5. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of AZ12601011.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the novel small molecule inhibitor, AZ12601011. The following troubleshooting guides and FAQs are designed to help identify potential causes of variability and provide protocols to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our cellular assays. What are the potential causes?
A1: Batch-to-batch variability in small molecule inhibitors can arise from several factors. These include variations in purity, the presence of residual solvents or impurities from the synthesis process, differences in crystalline form (polymorphism), and degradation of the compound over time. Each of these can affect the compound's solubility, potency, and off-target effects, leading to inconsistent experimental outcomes. It is crucial to implement rigorous quality control checks for each new batch.
Q2: What are the essential quality control (QC) tests we should perform on each new batch of this compound before use?
A2: A comprehensive QC assessment is vital for ensuring consistency. Key recommended tests include:
-
Identity Verification: Confirming the chemical structure using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Assessment: Quantifying the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A purity level of >95% is generally recommended for in vitro experiments.
-
Solubility Testing: Determining the solubility in relevant solvents (e.g., DMSO) and aqueous buffers to ensure consistent stock solution preparation.
-
Residual Solvent Analysis: Using techniques like Gas Chromatography (GC) to detect and quantify any remaining solvents from synthesis, which could be toxic to cells.
-
Appearance: Visual inspection of the compound's physical state (e.g., color, solid form) should be consistent across batches.
Q3: How can we be sure that the observed biological effect is due to the on-target activity of this compound and not an artifact of a particular batch?
A3: To confirm on-target activity, it is recommended to perform several validation experiments.[1] A dose-response curve should be generated for each new batch to ensure the IC50 (or EC50) value is consistent.[1] Additionally, using a structurally unrelated inhibitor that targets the same protein can help validate that the observed phenotype is a result of on-target inhibition.[1] A rescue experiment, where the target protein is overexpressed or mutated to be resistant to the inhibitor, can also provide strong evidence for on-target activity.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between batches of this compound.
-
Possible Cause 1: Variation in Compound Purity or Potency.
-
Troubleshooting Steps:
-
Re-evaluate the purity of each batch using HPLC.
-
Perform a quantitative NMR (qNMR) analysis to determine the exact concentration of the active compound in your stock solution.
-
Generate a new dose-response curve with freshly prepared serial dilutions from a newly quantified stock.
-
-
-
Possible Cause 2: Differences in Solubility or Aggregation.
-
Troubleshooting Steps:
-
Visually inspect the DMSO stock solutions for any precipitation.
-
Determine the aqueous solubility of each batch at the highest concentration used in your assay.
-
Consider including a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in your assay buffer to minimize aggregation.
-
-
Issue 2: Variability in the observed cellular phenotype.
-
Possible Cause 1: Presence of an active impurity.
-
Troubleshooting Steps:
-
Analyze the impurity profile of each batch using LC-MS.
-
If a significant impurity is identified, attempt to isolate and test its biological activity separately.
-
Request a new batch of the compound with a higher purity specification from the supplier.
-
-
-
Possible Cause 2: Off-target effects that differ between batches.
-
Troubleshooting Steps:
-
Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that each batch is binding to the intended target protein in cells.[1]
-
Screen the batches against a panel of known off-target proteins, particularly those related to the observed phenotype.
-
-
Data Presentation
Table 1: Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Recommended Specification |
| Appearance | White Crystalline Solid | Off-white Powder | Consistent Appearance |
| Purity (HPLC) | 98.5% | 95.2% | > 95% |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Identity (MS) | [M+H]⁺ = 450.1234 | [M+H]⁺ = 450.1238 | Consistent with Formula |
| Residual DMSO (GC) | < 0.1% | 0.5% | < 0.5% |
| Aqueous Solubility | 15 µM | 5 µM | Report Value |
Table 2: Experimental Results Comparison
| Experiment | Batch A | Batch B | Expected Outcome |
| Cellular IC50 | 1.2 µM | 5.8 µM | Consistent IC50 ± 2-fold |
| Target Engagement (CETSA) | Target Stabilized | Target Stabilized | Target Stabilization |
| Observed Phenotype | Apoptosis | Cell Cycle Arrest | Consistent Phenotype |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare a 10 µL injection of a 100 µg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Integrate the area of all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Analysis: Compare the thermal stability of the target protein in the presence and absence of this compound. An increase in thermal stability indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway for this compound, a MEK inhibitor.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Technical Support Center: Interpreting Unexpected Results in Migration Assays with AZ12601011
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ12601011 in cell migration assays.
Understanding this compound
This compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type 1 receptors, specifically targeting TGF-β Receptor 1 (TGFBR1, also known as ALK5), Activin A receptor type 1B (ALK4), and Activin A receptor type 1C (ALK7).[1][2] By inhibiting these receptors, this compound blocks the phosphorylation of SMAD2, a key downstream mediator of TGF-β signaling.[1][3] Given the crucial role of the TGF-β pathway in regulating cell migration, differentiation, and proliferation, this compound is a valuable tool for studying these processes.[1] However, the complexity of the TGF-β signaling pathway can sometimes lead to unexpected results in migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active TGFBR1 kinase inhibitor. It functions by inhibiting the phosphorylation of SMAD2 through the selective inhibition of ALK4, TGFBR1, and ALK7. This effectively blocks the canonical TGF-β signaling pathway.
Q2: In which cell lines has this compound been shown to inhibit migration?
A2: this compound has been demonstrated to be highly effective at inhibiting both basal and TGF-β-induced migration of HaCaT keratinocytes. It has also been shown to inhibit the growth of 4T1 mammary tumor cells.
Q3: What is the "TGF-β paradox," and how might it affect my migration assay results?
A3: The TGF-β paradox refers to the dual role of TGF-β in cancer. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell growth and promoting apoptosis. However, in later stages, cancer cells can become resistant to these inhibitory effects, and TGF-β can paradoxically promote tumor progression, including migration, invasion, and metastasis. This means that the effect of inhibiting TGF-β signaling with this compound can be highly context-dependent, varying with the cell line, its mutational status, and the tumor microenvironment.
Q4: Can this compound affect cell morphology?
A4: While specific studies on morphological changes induced by this compound are limited, TGF-β itself is a potent inducer of epithelial-to-mesenchymal transition (EMT). EMT is characterized by significant morphological changes, where epithelial cells acquire a more elongated, spindle-like mesenchymal phenotype. By inhibiting the TGF-β pathway, this compound may prevent or reverse these EMT-associated morphological changes. Researchers should be aware that such changes in cell shape can influence the interpretation of migration assays.
Troubleshooting Guide for Unexpected Results
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of migration where expected | 1. Cell line insensitivity: The cell line may have mutations downstream of the TGF-β receptor, rendering it insensitive to receptor inhibition. 2. "TGF-β Paradox": In some advanced cancers, cells may be less reliant on TGF-β for migration or may have activated alternative pro-migratory pathways. 3. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the target. 4. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Confirm target engagement: Perform a Western blot to verify the inhibition of SMAD2 phosphorylation in your cell line upon treatment with this compound. 2. Cell line characterization: Research the specific characteristics and common signaling pathways of your cell line. Consider using a positive control cell line known to be responsive to TGF-β inhibition, such as HaCaT cells. 3. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. 4. Proper handling: Ensure this compound is stored and handled according to the manufacturer's instructions. |
| Increased migration observed with this compound treatment | 1. Paradoxical signaling: While less common for inhibitors, disruption of one signaling pathway can sometimes lead to the upregulation of compensatory pathways that promote migration. 2. Off-target effects (unlikely but possible at high concentrations): Although this compound is selective, very high concentrations could potentially have off-target effects. | 1. Investigate alternative pathways: Explore other signaling pathways known to regulate migration in your cell line (e.g., EGFR, MET). 2. Confirm with a second TGF-β inhibitor: Use another well-characterized TGF-β inhibitor (e.g., SB431542) to see if the effect is reproducible. 3. Titrate to lower concentrations: Ensure you are using the lowest effective concentration of this compound to minimize the potential for off-target effects. |
| High variability between replicates | 1. Inconsistent scratch/wound creation (Wound Healing Assay): Variation in the width and depth of the scratch can lead to significant differences in closure rates. 2. Uneven cell seeding: A non-uniform cell monolayer will result in inconsistent migration. 3. Edge effects in multi-well plates: Wells at the edge of the plate may experience different temperature and humidity conditions. | 1. Standardize scratch technique: Use a p200 pipette tip or a dedicated wound-making tool for consistent scratches. 2. Optimize cell seeding: Ensure a single-cell suspension and gentle swirling of the plate after seeding to achieve a uniform monolayer. 3. Plate layout: Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain a more uniform environment. |
| Cells appear unhealthy or detached | 1. Cytotoxicity: High concentrations of this compound may be cytotoxic to certain cell lines. 2. Serum starvation effects: Prolonged serum starvation to reduce proliferation can negatively impact cell health. | 1. Perform a viability assay: Use an MTT or similar assay to determine the cytotoxic concentration of this compound for your cell line. 2. Optimize serum concentration: Use the lowest serum concentration that minimizes proliferation without compromising cell viability. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TGFBR1 Kinase Activity) | 18 nM | In vitro kinase assay | |
| Kd (TGFBR1 Binding) | 2.9 nM | In vitro binding assay | |
| IC50 (4T1 Cell Growth) | 0.4 µM | 4T1 mammary tumor cells | |
| Effective Concentration (Migration Inhibition) | 100 nM | HaCaT keratinocytes (Wound Healing Assay) | |
| Observation at High Concentration | At 500 nM, migration was reduced below baseline | HaCaT keratinocytes (Wound Healing Assay) |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration into a created "wound" in a confluent monolayer.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cell culture medium
-
Sterile PBS
-
p200 pipette tips or a wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, gently create a scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
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Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of migration can be expressed as the percentage of wound closure over time.
Transwell Migration Assay (Boyden Chamber)
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
Cells of interest
-
This compound
-
Transwell inserts with appropriate pore size (e.g., 8 µm for many cancer cells)
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Pre-warm serum-free medium and chemoattractant-containing medium to 37°C.
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate for a duration appropriate for your cell type (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several representative fields of view under a microscope.
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: General workflow for a cell migration assay.
Caption: Troubleshooting decision tree for migration assays.
References
Technical Support Center: Assessing the Cytotoxicity of AZ12601011 with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using cell viability assays to evaluate the cytotoxicity of the selective TGFBR1 kinase inhibitor, AZ12601011.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of the TGFBR1 kinase.[1] Its mechanism of action involves inhibiting the phosphorylation of SMAD2 by selectively targeting ALK4, TGFBR1, and ALK7.[1][2][3] By blocking the TGF-β/Smad3 signaling pathway, this compound can impede processes like tumor growth and fibrosis.[4]
Q2: Which cell viability assays are recommended for assessing the cytotoxicity of a small molecule inhibitor like this compound?
Several assays can be used to measure cell viability and cytotoxicity. The choice of assay depends on factors such as the cell type, experimental throughput, and available equipment. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
-
XTT Assay: Similar to the MTT assay, it measures mitochondrial activity but produces a water-soluble formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.
Q3: What are the key differences between viability, cytotoxicity, and proliferation assays?
-
Cell Viability Assays measure the number of healthy, functioning cells in a population.
-
Cytotoxicity Assays specifically measure the toxic effects of a compound on cells, often by detecting markers of cell death or damage to the cell membrane.
-
Cell Proliferation Assays assess the increase in cell number over time, indicating cell division and growth.
While distinct, these assays are often used together to provide a comprehensive understanding of a compound's effect on cells.
Q4: How should I interpret my results from a cell viability assay?
A decrease in the signal (e.g., lower absorbance in an MTT assay or lower luminescence in a CellTiter-Glo® assay) compared to the untreated control indicates a reduction in the number of viable cells. This could be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It is often necessary to use complementary assays to distinguish between these two effects.
Troubleshooting Guides
Problem 1: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Tip |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge Effects | Variations in temperature and humidity at the edges of multi-well plates can lead to inconsistent results. Avoid using the outermost wells for experimental samples or fill them with sterile media or PBS to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer. |
| Incomplete Solubilization of Formazan (MTT Assay) | After adding the solubilization solution, ensure thorough mixing by shaking the plate on an orbital shaker for at least 15 minutes. Pipetting up and down can also help dissolve the formazan crystals. |
Problem 2: High background signal in control wells.
| Possible Cause | Troubleshooting Tip |
| Contamination | Visually inspect cultures for signs of microbial contamination. Use aseptic techniques throughout the experimental workflow. |
| Reagent Instability | Prepare reagents fresh and store them as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Phenol Red and Serum Interference | Some components in the cell culture medium, like phenol red and serum, can interfere with the assay readout. Use serum-free and phenol red-free medium during the assay incubation steps if possible. Always include a "medium only" background control. |
| Compound Interference | The test compound itself may react with the assay reagents. Run a cell-free control with the compound and assay reagents to check for direct chemical interactions. |
Problem 3: Low signal or unexpected results.
| Possible Cause | Troubleshooting Tip |
| Incorrect Cell Seeding Density | Optimize the cell number for your specific cell line and plate format. A cell titration experiment is recommended. |
| Suboptimal Incubation Times | Optimize the incubation times for both the compound treatment and the assay reagent. Extended incubation with some assay reagents can be toxic to cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Run a vehicle control with the solvent alone at the same concentration used for this compound. |
| Compound Instability | This compound may be unstable in the culture medium over long incubation periods. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the steps to assess the cytotoxic effect of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a multi-well spectrophotometer.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the number of viable cells based on the quantitation of ATP.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an appropriate density (100 µL per well).
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include necessary controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a luminometer.
Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Assay Type | Adherent Cells (cells/well) | Suspension Cells (cells/well) |
| MTT Assay | 5,000 - 10,000 | 20,000 - 50,000 |
| CellTiter-Glo® | 2,000 - 10,000 | 10,000 - 40,000 |
| Note: These are general recommendations. The optimal seeding density should be determined empirically for each cell line. |
Table 2: Reagent Concentrations and Incubation Times
| Assay | Reagent | Final Concentration | Incubation Time |
| MTT Assay | MTT | 0.5 mg/mL | 2-4 hours |
| CellTiter-Glo® | CellTiter-Glo® Reagent | 1:1 ratio with culture volume | 10 minutes |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting flowchart for inconsistent cell viability assay results.
Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors. (2019) | Lindsay C. Spender | 26 Citations [scispace.com]
- 4. Targeted inhibition of TGF-β type I receptor by this compound protects against kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring complete inhibition of SMAD2 phosphorylation with AZ12601011.
Welcome to the technical support center for AZ12601011. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the complete inhibition of SMAD2 phosphorylation using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type 1 receptors.[1][2][3][4] Specifically, it targets the kinase activity of activin A receptor type 1B (ALK4), TGF-β receptor 1 (TGFBR1/ALK5), and activin A receptor type 1C (ALK7).[1] By inhibiting these receptors, this compound prevents the downstream phosphorylation of SMAD2, a key step in the canonical TGF-β signaling pathway.
Q2: What are the key quantitative parameters for this compound's activity?
A2: The potency and selectivity of this compound have been characterized by several key parameters. A summary of this data is provided in the table below.
| Parameter | Value | Notes |
| IC₅₀ (TGFBR1) | 18 nM | Half-maximal inhibitory concentration against TGFBR1 kinase activity. |
| K_d_ (TGFBR1) | 2.9 nM | Dissociation constant for binding to TGFBR1, indicating high affinity. |
| In Vitro IC₅₀ (4T1 cells) | 0.4 µM | Half-maximal inhibitory concentration for the growth of 4T1 breast cancer cells. |
| Effective In Vitro Concentration | 0.01-10 µM | Concentration range shown to completely inhibit SMAD2 phosphorylation in various cell lines. |
| In Vivo Dosage | 50 mg/kg | Orally administered twice daily in a mouse tumor model. |
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are crucial for maintaining the activity of this compound.
-
Solubility: this compound is soluble in DMSO. For example, a 5 mg/mL solution corresponds to a 15.96 mM concentration.
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.
-
Storage of Stock Solutions: Prepare stock solutions in DMSO and store in aliquots at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to inhibit SMAD2 phosphorylation.
Issue 1: Incomplete or No Inhibition of SMAD2 Phosphorylation
If you observe incomplete or no reduction in phospho-SMAD2 levels by Western blot after treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 0.01 µM to 10 µM. |
| Insufficient Pre-incubation Time | Ensure cells are pre-incubated with this compound for an adequate time before stimulating with TGF-β. A pre-incubation time of 20 minutes to 1 hour is generally recommended. |
| Inhibitor Instability | Ensure that the inhibitor stock solution has been stored correctly at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| High Cell Density or Serum Levels | High cell density or the presence of serum proteins can potentially bind to the inhibitor, reducing its effective concentration. Consider optimizing cell seeding density and, if possible, reducing serum concentration during the treatment period. |
| Issues with Western Blot Protocol | The lack of signal change may be due to technical issues with the Western blot. Refer to the detailed Western blot protocol below and general troubleshooting guides for this technique. |
Issue 2: Suspected Off-Target Effects
If you observe cellular effects that are inconsistent with SMAD2 inhibition, it is important to investigate potential off-target effects.
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Off-target effects are more likely at higher concentrations. Use the lowest effective concentration of this compound that achieves complete SMAD2 phosphorylation inhibition. |
| Inherent Off-Target Activity | To confirm that the observed phenotype is due to the inhibition of the intended target, consider using a structurally different inhibitor of the same target (e.g., another TGFBR1 inhibitor) to see if it recapitulates the phenotype. A rescue experiment, where a resistant form of the target protein is expressed, can also provide strong evidence for on-target activity. |
| Activation of Other Signaling Pathways | Inhibition of one pathway can sometimes lead to the compensatory activation of others. Investigate the activation status of related signaling pathways (e.g., MAPK/ERK, PI3K/Akt) to understand the broader cellular response. |
Experimental Protocols
1. Western Blot for Phospho-SMAD2 Detection
This protocol provides a detailed methodology for assessing the inhibition of SMAD2 phosphorylation by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
The following day, replace the medium with a low-serum or serum-free medium for 2-4 hours to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. When detecting phosphoproteins, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD2 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Evaluation of this compound and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TGF-βRI Kinase Inhibitors: AZ12601011 vs. Galunisertib (LY2157299)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), AZ12601011 and Galunisertib (LY2157299). Both compounds are instrumental in preclinical and clinical research for their potential therapeutic applications in oncology and fibrosis by targeting the pro-tumorigenic and pro-fibrotic effects of the TGF-β signaling pathway.
Introduction to the Compounds
This compound is a potent and selective, orally active inhibitor of the TGF-βRI kinase (also known as ALK5).[1] It also demonstrates inhibitory activity against other activin receptor-like kinase (ALK) family members, specifically ALK4 and ALK7, leading to the inhibition of SMAD2 phosphorylation.[1][2] Preclinical studies have highlighted its efficacy in inhibiting mammary tumor growth and metastasis.[1][2]
Galunisertib (LY2157299) is a first-in-class, orally available small molecule inhibitor of TGF-βRI kinase. By selectively inhibiting ALK5, Galunisertib blocks the phosphorylation of SMAD2, thereby abrogating the canonical TGF-β signaling pathway. It has been extensively evaluated in preclinical models of various cancers, including breast, colon, lung, and hepatocellular carcinoma, and has advanced into clinical trials for glioblastoma, pancreatic cancer, and hepatocellular carcinoma.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both this compound and Galunisertib exert their effects by inhibiting the kinase activity of TGF-βRI. The binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. This activated receptor complex then phosphorylates the downstream signaling molecules SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, migration, and immune suppression. By inhibiting TGF-βRI, both compounds effectively block these downstream events.
References
A Head-to-Head Comparison of AZ12601011 and SB-431542 for In Vitro TGF-β Pathway Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate investigation of the transforming growth factor-β (TGF-β) signaling pathway. This guide provides a comprehensive in vitro comparison of two widely used small molecule inhibitors: AZ12601011 and SB-431542, focusing on their potency, selectivity, and the experimental methodologies for their evaluation.
Mechanism of Action and Potency
Both this compound and SB-431542 are potent, ATP-competitive inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). By targeting the kinase domain of ALK5, as well as the closely related ALK4 and ALK7 receptors, these inhibitors effectively block the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins. This action prevents the nuclear translocation of SMAD complexes and the transcription of TGF-β target genes.
While both compounds share a similar mechanism, in vitro studies have demonstrated a significant difference in their potency. This compound has been shown to be a more potent inhibitor of TGF-β-induced reporter gene activity than SB-431542.[1][2]
Data Presentation: Quantitative Comparison
| Inhibitor | Target(s) | IC50 (TGF-β-induced reporter activity) | Kd (TGFBR1) |
| This compound | ALK4, ALK5 (TGFBR1), ALK7 | 18 nM[1][2] | 2.9 nM |
| SB-431542 | ALK4, ALK5 (TGFBR1), ALK7 | 84 nM[1] | Not widely reported |
Selectivity Profile
A crucial aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to confounding experimental results. Both this compound and SB-431542 exhibit high selectivity for the ALK4, ALK5, and ALK7 receptors. They show minimal activity against other TGF-β superfamily type I receptors such as ALK1, ALK2, ALK3, and ALK6, which are involved in the Bone Morphogenetic Protein (BMP) signaling pathway. This selectivity ensures that the observed effects are primarily due to the inhibition of the canonical TGF-β/SMAD2/3 pathway.
Mandatory Visualizations
Experimental Protocols
Key Experiment 1: TGF-β Reporter Gene Assay (CAGA-Luciferase Assay)
This assay quantitatively measures the activity of the TGF-β signaling pathway by utilizing a luciferase reporter gene under the control of SMAD-responsive elements (CAGA box).
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T, HaCaT) stably or transiently expressing a CAGA-luciferase reporter construct into a 96-well plate at a suitable density. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: The following day, replace the medium with a serum-free or low-serum medium. Add serial dilutions of this compound or SB-431542 to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
TGF-β Stimulation: Add a predetermined concentration of recombinant TGF-β1 (typically 1-5 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Measurement: Lyse the cells using a suitable lysis buffer. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Plot the normalized luciferase activity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value for each inhibitor.
Key Experiment 2: Western Blot for SMAD2 Phosphorylation
This experiment directly assesses the phosphorylation status of SMAD2, a key downstream effector of the TGF-β type I receptor.
Methodology:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or SB-431542 for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate with a primary antibody specific for phosphorylated SMAD2 (pSMAD2). Subsequently, probe the membrane with a primary antibody for total SMAD2 as a loading control.
-
Detection and Analysis: After incubation with a corresponding secondary antibody, visualize the protein bands using an appropriate detection system (e.g., chemiluminescence). Quantify the band intensities using densitometry software and normalize the pSMAD2 signal to the total SMAD2 signal.
Conclusion
Both this compound and SB-431542 are highly selective and effective inhibitors of the canonical TGF-β signaling pathway. However, for in vitro applications requiring maximal potency, this compound demonstrates a clear advantage with a significantly lower IC50 value. The choice between these inhibitors will depend on the specific experimental goals and sensitivity of the assay system. The provided experimental protocols offer a robust framework for the direct comparison and validation of these inhibitors in any research setting.
References
Head-to-Head Comparison of TGF-β Superfamily Inhibitors: AZ12601011 vs. AZ12799734
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the Transforming Growth Factor-β (TGF-β) superfamily type 1 receptors: AZ12601011 and AZ12799734. The information presented is collated from preclinical evaluations to assist in the selection of appropriate research tools for studying TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways in fibrosis and oncology.
Executive Summary
This compound and AZ12799734 are both potent, orally active kinase inhibitors targeting the TGF-β superfamily type 1 receptors. However, they exhibit distinct selectivity profiles. This compound is a selective inhibitor of the TGF-β and activin receptor branch, primarily targeting ALK4, TGFBR1 (ALK5), and ALK7. In contrast, AZ12799734 acts as a pan-TGF/BMP inhibitor, affecting a broader range of type 1 receptors, including those in the BMP signaling pathway.[1][2] This difference in selectivity has significant implications for their biological effects, as demonstrated in various in vitro and in vivo models.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and AZ12799734, highlighting their differential inhibitory activities and biological effects.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | This compound IC₅₀ (nM) | AZ12799734 IC₅₀ (nM) | Pathway |
| TGFBR1 (ALK5) | 18 | 47 | TGF-β/Activin |
| ALK4 | Inhibits | Inhibits | TGF-β/Activin |
| ALK7 | Inhibits | Inhibits | TGF-β/Activin |
| ALK1 | Weakly Active | Inhibits | BMP |
| BMPR1A (ALK3) | Weakly Active | Inhibits | BMP |
| BMPR1B (ALK6) | Some Activity | Inhibits | BMP |
| ALK2 | Weakly Active | - | BMP |
Data compiled from Spender et al., 2019 and other sources.[1][2][3]
Table 2: Functional In Vitro Assay Data
| Assay | Parameter | This compound | AZ12799734 |
| TGF-β Induced Reporter Activity | IC₅₀ (nM) | 18 | 47 |
| SMAD2 Phosphorylation | Inhibition | Yes | Yes |
| SMAD1 Phosphorylation | Inhibition | No | Yes |
| HaCaT Cell Migration | Inhibition | Highly Effective | Effective |
| 4T1 Cell Growth | IC₅₀ (µM) | 0.4 | Not Reported |
Data extracted from Spender et al., 2019.
Table 3: In Vivo Efficacy in 4T1 Mammary Tumor Model
| Compound | Dosage | Effect on Tumor Growth | Effect on Lung Metastasis |
| This compound | 50 mg/kg (oral, twice daily) | Inhibition | Inhibition |
| AZ12799734 | Not Reported | Not Reported | Not Reported |
Data from Spender et al., 2019.
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the differential targeting of the TGF-β and BMP signaling pathways by this compound and AZ12799734.
Caption: Differential inhibition of TGF-β/Activin and BMP pathways.
Experimental Workflows
The following diagram outlines a general experimental workflow for comparing the efficacy of kinase inhibitors like this compound and AZ12799734.
Caption: General workflow for preclinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on published studies and should be optimized for specific laboratory conditions.
Biochemical Kinase Inhibition Assay
Objective: To determine the IC₅₀ values of this compound and AZ12799734 against a panel of TGF-β superfamily type 1 receptor kinases.
Methodology:
-
Reagents: Recombinant human kinase enzymes (e.g., TGFBR1, ALK4, ALK1, etc.), appropriate kinase-specific peptide substrate, ATP, kinase assay buffer, test compounds (this compound and AZ12799734 in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is quantified, which is proportional to the kinase activity. e. Run control reactions including no enzyme (background), no compound (100% activity), and a known inhibitor.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
HaCaT Cell Migration (Scratch Wound) Assay
Objective: To assess the effect of this compound and AZ12799734 on TGF-β-induced keratinocyte migration.
Methodology:
-
Cell Culture: Culture human keratinocyte (HaCaT) cells to confluence in a 24-well plate.
-
Serum Starvation: To minimize proliferation, reduce the serum concentration in the culture medium (e.g., to 0.2% FBS) for several hours before the assay.
-
Wound Creation: Create a uniform "scratch" or wound in the confluent cell monolayer using a sterile pipette tip or a specialized wound-making tool.
-
Treatment: a. Wash the wells with PBS to remove detached cells. b. Add fresh low-serum medium containing different concentrations of the test compounds (this compound or AZ12799734) and pre-treat the cells for a short period (e.g., 20 minutes). c. Add TGF-β (e.g., 5 ng/mL) to stimulate migration. Include a vehicle control (DMSO) and a TGF-β only control.
-
Imaging and Analysis: a. Capture images of the wounds at time 0 and at regular intervals (e.g., every 12 or 24 hours) for up to 4 days using an automated imaging system (e.g., IncuCyte Zoom). b. Quantify the wound closure by measuring the change in the cell-free area over time. c. Plot the percentage of wound closure against time for each treatment condition.
4T1 Syngeneic Orthotopic Mammary Tumor Model
Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis.
Methodology:
-
Animal Model: Use female BALB/c mice, which are syngeneic to the 4T1 murine mammary carcinoma cell line.
-
Tumor Cell Implantation: a. Culture 4T1 cells and harvest them during the exponential growth phase. b. Resuspend the cells in a suitable medium (e.g., PBS). c. Implant the 4T1 cells (e.g., 1 x 10⁵ cells) orthotopically into the mammary fat pad of the mice.
-
Treatment: a. Once the tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. b. Administer this compound (e.g., 50 mg/kg) or a vehicle control orally, twice daily.
-
Monitoring: a. Measure the primary tumor volume regularly (e.g., 2-3 times per week) using calipers. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: a. At the end of the study (e.g., after 25 days or when tumors reach a predetermined size), euthanize the mice. b. Excise the primary tumors and weigh them. c. Harvest the lungs and count the number of metastatic nodules on the surface to assess metastasis.
Conclusion
This compound and AZ12799734 are valuable chemical probes for dissecting the roles of the TGF-β and BMP signaling pathways. This compound's selectivity for the TGF-β/activin branch makes it a suitable tool for specifically investigating these pathways in processes like cancer cell migration and metastasis. Conversely, AZ12799734's pan-inhibitory profile allows for the study of the combined effects of inhibiting both TGF-β and BMP signaling. The choice between these two inhibitors should be guided by the specific research question and the signaling pathway of interest. This guide provides the necessary data and protocols to make an informed decision for future preclinical research.
References
Validating the specificity of AZ12601011 for TGFBR1 over other kinases.
A comprehensive analysis of AZ12601011's specificity for the Transforming Growth Factor-β Receptor 1 (TGFBR1) kinase, in comparison to other kinases and alternative inhibitors. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and protocols to validate its targeted activity.
This compound is an orally active and potent small molecule inhibitor of the TGF-β Receptor 1 (TGFBR1), also known as Activin Receptor-Like Kinase 5 (ALK5). It demonstrates high affinity for TGFBR1 with an IC50 of 18 nM and a dissociation constant (Kd) of 2.9 nM.[1] This targeted inhibition of TGFBR1 effectively blocks the canonical TGF-β signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, and migration. Aberrant TGF-β signaling is implicated in various pathologies, making TGFBR1 a key therapeutic target. This guide details the specificity of this compound, presenting its activity against related and unrelated kinases, and compares its performance with other commercially available TGFBR1 inhibitors.
Kinase Selectivity Profile
To ascertain the specificity of this compound, its inhibitory activity was assessed against a panel of kinases, including members of the TGF-β receptor superfamily and other unrelated kinases.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) | Comments |
| TGFBR1 (ALK5) | 18 | Primary Target |
| ALK4 (ACVR1B) | Inhibited | Member of the TGF-β superfamily, closely related to TGFBR1.[2] |
| ALK7 (ACVR1C) | Inhibited | Member of the TGF-β superfamily, also inhibited by this compound.[2] |
| EGFR/MEK/ERK Pathway | No inhibitory off-target effect | Tested in cell-based assays, indicating selectivity over this key signaling cascade. |
Note: Specific IC50 values for ALK4 and ALK7 for this compound are not publicly available, but studies confirm its inhibitory activity.[2]
Comparison with Alternative TGFBR1 Inhibitors
The potency and selectivity of this compound are best understood in the context of other widely used TGFBR1 inhibitors.
Table 2: Comparison of IC50 Values for TGFBR1 Inhibitors
| Inhibitor | TGFBR1 (ALK5) IC50 (nM) | Known Off-Targets/Comments |
| This compound | 18 | Also inhibits ALK4 and ALK7.[2] |
| SB-431542 | 94 | Also a potent inhibitor of ALK4 and ALK7. |
| Galunisertib (LY2157299) | 56 | Also inhibits ALK4. A KINOMEscan profile revealed minor off-target activities. |
Experimental Methodologies
The validation of this compound's specificity relies on robust experimental protocols. Below are detailed methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human TGFBR1 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (at Km concentration for TGFBR1)
-
Substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)
-
This compound and other test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in DMSO.
-
In a microplate, add the kinase, the inhibitor at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Assay for SMAD2 Phosphorylation (Western Blot)
This assay assesses the inhibitor's ability to block TGF-β signaling within a cellular context by measuring the phosphorylation of the downstream effector SMAD2.
Materials:
-
Cells responsive to TGF-β (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
TGF-β1 ligand
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-SMAD2 and anti-total-SMAD2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 for a defined period (e.g., 30 minutes) to induce SMAD2 phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2 and total SMAD2, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated SMAD2 to total SMAD2, which reflects the extent of pathway inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
References
AZ12601011: A Comparative Analysis of its Cross-Reactivity Profile Against ALK Receptors
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity is paramount. This guide provides a detailed comparison of the cross-reactivity profile of AZ12601011, a potent kinase inhibitor, against members of the Activin receptor-like kinase (ALK) family.
It is crucial to first clarify the nomenclature of "ALK" receptors. The term "ALK" can refer to two distinct families of receptor tyrosine kinases:
-
Anaplastic Lymphoma Kinase (ALK): A well-established oncogene, particularly in non-small cell lung cancer and anaplastic large cell lymphoma.
-
Activin Receptor-Like Kinases (ALKs): A family of type I receptors for the Transforming Growth Factor-β (TGF-β) superfamily, which includes seven members (ALK1-7).
Published research to date has characterized this compound as a selective inhibitor of specific members of the TGF-β superfamily ALK receptors. Currently, there is no publicly available data on the cross-reactivity of this compound against the anaplastic lymphoma kinase (ALK) receptor. This guide will therefore focus on its activity against the TGF-β ALK receptor family.
Quantitative Analysis of this compound Activity
This compound has been identified as an orally active and selective inhibitor of the TGF-β receptor 1 (TGFBR1), also known as ALK5.[1] Its inhibitory activity extends to other closely related members of the TGF-β type I receptor family, namely ALK4 and ALK7.[1][2][3]
The following table summarizes the known inhibitory activities of this compound against various ALK receptors within the TGF-β superfamily.
| Target Receptor | Alternative Name | IC50 (nM) | Kd (nM) | Reference(s) |
| TGFBR1 | ALK5 | 18 | 2.9 | [1] |
| ACVR1B | ALK4 | Data not available | Data not available | |
| ACVR1C | ALK7 | Data not available | Data not available |
Note: Specific IC50 or Kd values for ALK4 and ALK7 are not detailed in the provided search results, though this compound is stated to be a selective inhibitor of these receptors.
Signaling Pathway Inhibition
This compound exerts its biological effect by inhibiting the phosphorylation of downstream signaling molecules. Specifically, it has been shown to inhibit the phosphorylation of SMAD2, a key mediator in the canonical TGF-β signaling pathway, which is activated by ALK4, ALK5, and ALK7.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound typically involves the following key experimental methodologies:
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase activity.
General Protocol:
-
Reagents: Recombinant human ALK4, ALK5, and ALK7 kinase domains, a suitable substrate (e.g., a generic peptide or protein), ATP, and this compound at various concentrations.
-
Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit the phosphorylation of downstream signaling molecules in a cellular context.
General Protocol:
-
Cell Culture: A suitable cell line expressing the target ALK receptors is cultured.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period, followed by stimulation with the appropriate ligand (e.g., TGF-β) to activate the signaling pathway.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-SMAD2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to a loading control (e.g., total SMAD2 or a housekeeping protein like GAPDH).
Caption: General experimental workflow for assessing kinase inhibitor activity.
Conclusion
This compound is a selective inhibitor of the TGF-β type I receptors ALK4, ALK5 (TGFBR1), and ALK7. Its mode of action involves the direct inhibition of the kinase activity of these receptors, leading to a reduction in the phosphorylation of downstream effectors such as SMAD2. To date, the cross-reactivity profile of this compound against the anaplastic lymphoma kinase (ALK) receptor has not been reported in the scientific literature. Researchers investigating the effects of this compound should consider its specific activity on the TGF-β signaling pathway and be aware of the distinction between the two "ALK" receptor families.
References
AZ12601011: A Selective Approach to TGF-β Pathway Inhibition Outperforms Pan-TGF/BMP Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of specific signaling pathways is a critical goal to enhance therapeutic efficacy and minimize off-target effects. In the realm of TGF-β superfamily signaling, the selective inhibitor AZ12601011 presents significant advantages over pan-TGF/BMP inhibitors by specifically targeting the TGF-β and Activin signaling branches, thereby avoiding the broader effects of inhibiting the Bone Morphogenetic Protein (BMP) pathway.
The Transforming Growth Factor-β (TGF-β) superfamily plays a dual role in cancer progression, acting as a tumor suppressor in the early stages and a promoter of tumor growth, invasion, and metastasis in later stages.[1] This has made the TGF-β signaling pathway an attractive target for therapeutic intervention. However, the superfamily also includes BMPs, which are involved in a wide array of essential biological processes, including osteogenesis and tissue homeostasis. Pan-inhibitors that block both TGF-β and BMP pathways can therefore lead to undesirable side effects. This compound, a potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5 (TGFBR1), and ALK7, offers a more targeted therapeutic strategy.[1][2]
Superior Selectivity of this compound
Experimental data demonstrates the refined selectivity of this compound compared to pan-TGF/BMP inhibitors like AZ12799734, Dorsomorphin, and LDN-193189. This compound specifically inhibits the phosphorylation of SMAD2, a downstream effector of the TGF-β/Activin pathway, while pan-inhibitors also block the phosphorylation of SMAD1/5/8, the mediators of BMP signaling.[1]
This selectivity is quantified in various assays, highlighting the focused activity of this compound on the intended pathway, which is crucial for reducing the risk of adverse effects associated with the inhibition of the BMP pathway, such as cardiotoxicity observed with some pan-TGF-β inhibitors.[3]
Comparative Inhibitor Activity
| Inhibitor | Primary Targets | Pathway(s) Inhibited | TGF-β Reporter Assay IC50 (nM) | Key Advantages | Key Disadvantages |
| This compound | ALK4, ALK5, ALK7 | TGF-β, Activin | 18 | High selectivity for TGF-β/Activin pathway, minimizing off-target effects on BMP signaling. | Potential for on-target toxicity related to potent TGF-β inhibition. |
| AZ12799734 | ALK1, ALK4, ALK5, ALK6, ALK7, BMPR1A, BMPR1B | Pan-TGF/BMP | 47 | Broad inhibition of the TGF-β superfamily. | Lacks selectivity, potential for significant off-target effects due to BMP pathway inhibition; associated with cardiotoxicity. |
| Dorsomorphin | ALK2, ALK3, ALK6, AMPK | BMP, AMPK | Not specific for TGF-β reporter | Useful tool for studying BMP and AMPK signaling. | Potent off-target effects on AMPK and other kinases, not a clean BMP inhibitor. |
| LDN-193189 | ALK1, ALK2, ALK3, ALK6 | BMP | Not specific for TGF-β reporter | Potent inhibitor of the BMP pathway. | Can inhibit other kinases at higher concentrations. |
| SB-431542 | ALK4, ALK5, ALK7 | TGF-β, Activin | 94 | Well-characterized and selective TGF-β/Activin inhibitor. | Less potent than this compound in reporter assays. |
Enhanced Efficacy in Preclinical Cancer Models
The selective action of this compound translates to significant anti-tumor and anti-metastatic effects in vivo. In a syngeneic orthotopic 4T1 mammary tumor model, this compound effectively inhibited tumor growth and metastasis to the lungs. This demonstrates that targeted inhibition of the TGF-β pathway is sufficient to achieve a therapeutic benefit in this aggressive cancer model, without the need for broad-spectrum BMP inhibition.
dot
Caption: Experimental workflow for comparing selective and pan-TGF/BMP inhibitors.
Understanding the Signaling Pathways
The TGF-β and BMP signaling pathways, while sharing common structural elements, activate distinct downstream effectors to regulate different cellular processes.
dot
Caption: Simplified TGF-β and BMP signaling pathways and points of inhibition.
Detailed Experimental Protocols
Reproducibility and rigorous methodology are paramount in scientific research. Below are detailed protocols for the key experiments used to evaluate and compare these inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Materials:
-
Recombinant human ALK4, ALK5, and other desired kinases.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
ATP (at Km concentration for each kinase).
-
Substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific substrate).
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega).
-
Test inhibitors (this compound, pan-inhibitors) at various concentrations.
-
96-well plates.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase, kinase buffer, and the test inhibitor dilution.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for ADP-Glo™).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular SMAD Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated SMAD proteins in cells treated with inhibitors to assess their effect on TGF-β or BMP signaling.
-
Materials:
-
Cell line responsive to TGF-β and/or BMP (e.g., HaCaT, C2C12).
-
Cell culture medium and supplements.
-
Recombinant TGF-β1 or BMP-2.
-
Test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-SMAD2, anti-total-SMAD2, anti-phospho-SMAD1/5/8, anti-total-SMAD1).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Starve the cells in low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 or BMP-2 for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total SMAD protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated SMAD signal to the total SMAD signal.
-
In Vivo 4T1 Mammary Tumor Model
This orthotopic model is used to evaluate the efficacy of inhibitors on primary tumor growth and spontaneous metastasis.
-
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
4T1 murine mammary carcinoma cells.
-
Cell culture medium.
-
PBS and trypsin-EDTA.
-
Syringes and needles.
-
Anesthesia (e.g., isoflurane).
-
Test inhibitors formulated for oral gavage or other administration routes.
-
Calipers for tumor measurement.
-
Bioluminescence imaging system (if using luciferase-expressing 4T1 cells).
-
-
Procedure:
-
Culture 4T1 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^5 cells/50 µL).
-
Anesthetize the mice and inject the 4T1 cell suspension into the fourth mammary fat pad.
-
Monitor the mice for tumor development. Once tumors are palpable or reach a certain size, randomize the mice into treatment groups.
-
Administer the test inhibitors or vehicle control according to the planned schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers regularly (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the primary tumors and lungs.
-
Fix the lungs in Bouin's solution to visualize metastatic nodules on the surface.
-
Count the number of surface lung metastases. For more detailed analysis, tissues can be processed for histology.
-
Conclusion
The targeted inhibition of the TGF-β pathway with selective agents like this compound represents a more refined and potentially safer therapeutic strategy compared to the use of pan-TGF/BMP inhibitors. By sparing the BMP signaling pathway, this compound is expected to have a more favorable safety profile while maintaining potent anti-tumor and anti-metastatic activity. The experimental data and detailed protocols provided here offer a robust framework for researchers to further investigate and validate the advantages of selective TGF-β inhibition in various disease models.
References
A Comparative Analysis of AZ12601011 and Other Prominent TGFBR1 Inhibitors
In the landscape of cancer therapeutics and fibrosis research, the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway has emerged as a promising strategy. Central to this pathway is the TGF-β type I receptor (TGFBR1), also known as activin receptor-like kinase 5 (ALK5). This guide provides a detailed comparison of AZ12601011, a selective TGFBR1 kinase inhibitor, with other well-established inhibitors: Galunisertib (LY2157299) and RepSox. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory potencies, supported by experimental data and methodologies.
Potency Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other TGFBR1 inhibitors against their target. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 Value (nM) | Assay Type |
| This compound | TGFBR1 | 18 | TGFβ-induced reporter activity[1][2] |
| Galunisertib (LY2157299) | TGFBR1 (ALK5) | 56 | Kinase inhibition[3][4][5] |
| TGFBR1 (ALK5) | 172 | Kinase inhibition | |
| TGFβRI T204D | 50 | Autophosphorylation kinase assay | |
| TGFβ-induced pSMAD (NIH3T3 cells) | 64 | Cellular assay | |
| RepSox | ALK5 | 4 | Autophosphorylation |
| ALK5 | 23 | ATP binding | |
| TGF-β induced cellular activity | 18 | Cellular assay |
TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFBR2), which then recruits and phosphorylates TGFBR1. This phosphorylation event activates the kinase domain of TGFBR1, leading to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including proliferation, differentiation, and extracellular matrix production.
Experimental Protocols
The determination of IC50 values is crucial for comparing the efficacy of different inhibitors. Below are generalized methodologies for key assays used to evaluate TGFBR1 inhibitors.
In Vitro Kinase Assay (Autophosphorylation)
This assay directly measures the ability of a compound to inhibit the kinase activity of TGFBR1.
-
Enzyme Preparation : A purified recombinant TGFBR1 kinase domain, often constitutively active, is used.
-
Reaction Mixture : The kinase is incubated in a reaction buffer containing ATP (often radiolabeled [γ-³²P]ATP or a fluorescent analog) and the test inhibitor at various concentrations.
-
Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Quenching : The reaction is stopped, typically by adding EDTA or by heat denaturation.
-
Detection : The level of autophosphorylation is quantified. For radiolabeled assays, this can be done via SDS-PAGE followed by autoradiography. For fluorescence-based assays, a microplate reader is used.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay (SMAD Phosphorylation)
This assay assesses the inhibitor's activity within a cellular context by measuring the phosphorylation of the direct downstream target of TGFBR1, SMAD2.
-
Cell Culture : A suitable cell line (e.g., HaCaT, NIH3T3) is cultured to a specific confluency.
-
Inhibitor Pre-treatment : Cells are pre-incubated with various concentrations of the inhibitor for a short period (e.g., 20 minutes).
-
TGF-β Stimulation : The signaling pathway is activated by adding a known concentration of TGF-β1.
-
Cell Lysis : After a defined stimulation time (e.g., 1 hour), the cells are lysed to extract proteins.
-
Western Blotting : The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD2 (p-SMAD2) and total SMAD2 (as a loading control).
-
Quantification and Analysis : The band intensities are quantified, and the ratio of p-SMAD2 to total SMAD2 is calculated. The percentage of inhibition is determined relative to the TGF-β stimulated control without the inhibitor, and the IC50 value is calculated.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor in an in vitro setting.
Conclusion
This compound demonstrates potent inhibition of TGFBR1, with an IC50 value of 18 nM in a TGFβ-induced reporter activity assay. This positions it as a highly effective inhibitor when compared to Galunisertib and RepSox under certain assay conditions. The choice of inhibitor for a particular research application will depend on the desired specificity, potency, and the experimental system being used. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their studies in the dynamic field of TGF-β signaling research.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
In Vivo Potency of AZ12601011: A Comparative Analysis with Other TGF-β Receptor I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the in vivo potency of AZ12601011, a selective inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I (TGFBR1), against other notable compounds in the same class: Galunisertib (LY2157299) and SB-431542. This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate tool for their in vivo studies targeting the TGF-β signaling pathway.
Introduction to TGF-β Signaling and its Inhibition
The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in various pathologies, particularly cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis and fibrosis in advanced stages. The binding of TGF-β ligands to the TGFBR2 receptor leads to the recruitment and phosphorylation of TGFBR1 (also known as ALK5), which in turn phosphorylates downstream mediators SMAD2 and SMAD3. This initiates a signaling cascade culminating in the regulation of target gene expression. Small molecule inhibitors targeting the kinase activity of TGFBR1 are therefore a key therapeutic strategy to counteract the pro-tumorigenic effects of aberrant TGF-β signaling.
Comparative In Vitro Potency
A primary measure of a compound's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (nM) |
| This compound | TGFBR1 | 18 |
| Galunisertib (LY2157299) | TGFBR1 | 56 |
| SB-431542 | ALK4, ALK5, ALK7 | 94 (for ALK5) |
Note: Data compiled from publicly available research.
In Vivo Efficacy: A Head-to-Head Comparison
The true measure of a compound's therapeutic potential lies in its efficacy within a living organism. The following table summarizes the in vivo experimental data for this compound and its comparators in preclinical cancer models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| This compound | Syngeneic Orthotopic | 4T1 Mammary Carcinoma | 50 mg/kg, p.o. | Inhibited tumor growth and metastasis. |
| Galunisertib (LY2157299) | Syngeneic Orthotopic | 4T1 Mammary Carcinoma | 75 mg/kg, p.o., twice daily | Resulted in a significant tumor growth delay and a survival advantage of 4.5 days[1]. |
| SB-431542 | Syngeneic | Colon-26 Adenocarcinoma | 10 mg/kg, i.p. | Induced cytotoxic T lymphocyte activity against tumor cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.
This compound in 4T1 Syngeneic Orthotopic Mammary Tumor Model
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 4T1 cells are injected into the mammary fat pad.
-
Treatment: Once tumors are established, mice are treated with this compound at a dose of 50 mg/kg, administered orally.
-
Endpoint: Tumor growth is monitored, and at the end of the study, tumors and lungs are harvested to assess primary tumor size and metastatic burden.
Galunisertib (LY2157299) in 4T1 Syngeneic Orthotopic Mammary Tumor Model
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 4T1 cells are injected into the mammary fat pad.
-
Treatment: Dosing with Galunisertib at 75 mg/kg via oral gavage, twice daily, is initiated 4-6 days post-inoculation and continues for the duration of the survival study[1].
-
Endpoint: Tumor volume is measured regularly, and overall survival is monitored. A key finding was a 4.5-day survival advantage with treatment[1].
SB-431542 in Colon-26 Syngeneic Model
-
Cell Line: Colon-26 murine colon adenocarcinoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Implantation: Colon-26 cells are implanted into the peritoneal cavity.
-
Treatment: Intraperitoneal administration of SB-431542 is initiated 3 and 7 days after tumor cell implantation.
-
Endpoint: The primary endpoint is the induction of cytotoxic T lymphocyte (CTL) activity against the Colon-26 cells.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The TGF-β/SMAD signaling pathway and the point of inhibition by TGFBR1 kinase inhibitors.
Caption: General experimental workflow for in vivo efficacy studies in the 4T1 syngeneic mouse model.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for AZ12601011
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like AZ12601011, a selective TGFBR1 kinase inhibitor, is paramount. Adherence to rigorous safety protocols minimizes risk and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a potentially hazardous compound, a comprehensive suite of personal protective equipment is required to create a barrier between the researcher and the chemical.[1][2] The minimum required PPE for handling this and other potent small molecule kinase inhibitors in a laboratory setting includes:
-
Body Protection: A standard lab coat is mandatory to protect against incidental splashes and contact. For procedures with a higher risk of contamination, chemically resistant coveralls may be necessary.[2][3][4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when there is a risk of splashes, chemical splash goggles should be worn. For tasks involving larger volumes or a significant splash hazard, a face shield worn over safety goggles is essential.
-
Hand Protection: Disposable nitrile gloves are the standard for providing protection against incidental chemical exposure. It is crucial to change gloves immediately if they become contaminated. For extended contact or when handling concentrated solutions, wearing double gloves or using thicker, chemical-resistant gloves is recommended.
-
Respiratory Protection: While generally not required when handling small quantities in a well-ventilated area or a chemical fume hood, a respirator (such as an N95 or higher) may be necessary if there is a risk of generating aerosols or dusts.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure both safety and experimental accuracy. The following protocol outlines the key steps from preparation to use.
Experimental Workflow for Handling this compound
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
